3-Chloro-6-(chloromethyl)pyridazine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-6-(chloromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUSBPVIYJBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626249 | |
| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120276-59-7 | |
| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Pyridazine Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(chloromethyl)pyridazine
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, make it a privileged scaffold for engaging with biological targets.[2] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced metabolic liability and lower potential for off-target interactions like hERG channel inhibition.[2]
This guide focuses on a particularly versatile derivative: this compound. This compound features two distinct reactive sites: a chloro substituent on the electron-deficient pyridazine ring and a chloromethyl group. This dual reactivity makes it a highly valuable building block for creating diverse molecular libraries and as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Understanding its fundamental physicochemical properties is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation for interpreting its chemical behavior and physical properties.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 120276-59-7 | [4][5][6] |
| Molecular Formula | C₅H₄Cl₂N₂ | [6] |
| Molecular Weight | 163.01 g/mol | [6] |
| Canonical SMILES | ClCC1=CC=C(Cl)N=N1 | [6] |
| InChI Key | XWFUSBPVIYJBML-UHFFFAOYSA-N | [6] |
Physicochemical Properties: A Blend of Experimental Analogs and Computational Predictions
Direct experimental data for this compound is scarce in publicly accessible literature. Therefore, this section presents a combination of predicted values and experimental data from closely related structural analogs to provide a comprehensive physicochemical profile.
Table 2: Summary of Physicochemical Properties
| Property | Value (Predicted/Analog) | Method/Analog Compound | Source |
| Melting Point | 58-62 °C | Analog: 3-Chloro-6-methylpyridazine | [7] |
| Boiling Point | Not Available | - | [4][8] |
| Density | 1.410 g/cm³ | Predicted | [4] |
| Water Solubility | 1.44 mg/mL | Predicted (ESOL) | [6] |
| LogP (Lipophilicity) | 1.7 | Predicted (Consensus) | [6] |
| pKa | Weakly basic | General property of pyridazines | [2] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Calculated | [6] |
-
Expert Insight: The introduction of the chloromethyl group in place of a methyl group (as in the analog) is expected to increase the melting point due to a higher molecular weight and stronger intermolecular dipole-dipole interactions. However, without experimental data, the value for 3-chloro-6-methylpyridazine serves as a useful, albeit likely lower, estimate. The predicted LogP of 1.7 suggests moderate lipophilicity, a desirable trait in many drug candidates for balancing aqueous solubility with membrane permeability.
Synthesis and Purification
The synthesis of this compound can be approached through several routes, typically involving the chlorination of a suitable precursor. A common and effective method involves the direct chlorination of 3-Chloro-6-methylpyridazine.
Synthetic Pathway:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis via Radical Chlorination
This protocol is based on established methods for the chlorination of methyl groups on heteroaromatic rings.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-Chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene.
-
Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile) (0.05-0.1 eq).
-
Chlorination: While stirring the mixture, add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices: The use of a radical initiator is crucial for the selective chlorination of the methyl group over potential reactions on the pyridazine ring. The choice of a non-polar solvent is to ensure the solubility of the starting material and to facilitate the radical reaction pathway. The aqueous workup is necessary to remove any remaining acidic byproducts and water-soluble impurities.
Spectroscopic and Chromatographic Characterization
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ 7.6-7.8 ppm (d, 1H): This doublet corresponds to the proton at the C4 position of the pyridazine ring. It is coupled to the C5 proton.
-
δ 7.4-7.6 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. It is coupled to the C4 proton.
-
δ 4.8-5.0 ppm (s, 2H): This singlet is characteristic of the two protons of the chloromethyl (-CH₂Cl) group. The deshielding effect of the adjacent chlorine atom and the pyridazine ring shifts this signal downfield.
Expected ¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-160 ppm: Carbon at the C3 position (attached to chlorine).
-
δ ~150-155 ppm: Carbon at the C6 position (attached to the chloromethyl group).
-
δ ~125-130 ppm: Carbons at the C4 and C5 positions.
-
δ ~45-50 ppm: Carbon of the chloromethyl (-CH₂Cl) group.
Expected IR Spectroscopy (KBr Pellet):
-
~3050-3100 cm⁻¹: C-H stretching of the aromatic pyridazine ring.
-
~2950-3000 cm⁻¹: C-H stretching of the chloromethyl group.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridazine ring.
-
~1000-1100 cm⁻¹: C-Cl stretching of the chloro group on the ring.
-
~700-800 cm⁻¹: C-Cl stretching of the chloromethyl group.
Expected Mass Spectrometry (EI):
The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 162. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a definitive feature. Fragmentation would likely involve the loss of a chlorine radical and the chloromethyl group.
Workflow for Characterization:
Caption: A typical workflow for the purification and characterization of the synthesized compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two distinct electrophilic sites.
-
Nucleophilic Aromatic Substitution (SₙAr) at C3: The chlorine atom on the pyridazine ring is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols).[9] This reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the ring.[10]
-
Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group behaves as a typical benzylic-like halide, readily undergoing Sₙ2 reactions with nucleophiles. This allows for the introduction of various functional groups at the 6-position.
This dual reactivity allows for a stepwise and controlled functionalization of the pyridazine scaffold, making it an ideal starting material for building libraries of compounds for high-throughput screening. For instance, various amines can be introduced at the C3 position, followed by the displacement of the chlorine on the methyl group to create ether or thioether linkages.
Patents have described the use of related 3-chloro-6-substituted pyridazines as key intermediates in the synthesis of pharmacologically active agents, such as antihypertensive drugs that exhibit β-adrenergic blocking and vasodilator activity.[11]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, based on analogous compounds like 3-Chloro-6-methylpyridazine, appropriate precautions should be taken.[7]
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. While a complete set of experimentally determined physicochemical data is not yet available in the literature, this guide provides a robust and scientifically grounded overview of its expected properties and behavior. By combining data from close structural analogs, computational predictions, and established chemical principles, researchers can confidently design synthetic strategies and anticipate the characteristics of this versatile molecule. The dual reactivity of this compound provides a powerful platform for the creation of novel chemical entities with diverse biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. 3-Chloro-6-chloromethylpyridazine | CAS#:120276-59-7 | Chemsrc [chemsrc.com]
- 5. 120276-59-7|this compound|BLD Pharm [bldpharm.com]
- 6. 120276-59-7 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 7. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Reactivity and Functionalization of 3-Chloro-6-(chloromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. Within this chemical class, 3-chloro-6-(chloromethyl)pyridazine stands out as a particularly versatile bifunctional building block. It possesses two distinct electrophilic sites: a reactive benzylic-type chloride in the chloromethyl group and a less reactive aryl chloride on the pyridazine ring. This dual reactivity opens up a vast landscape for synthetic exploration, allowing for selective and stepwise functionalization to generate complex molecular architectures.
This guide, intended for researchers and professionals in the chemical sciences, provides an in-depth exploration of the reactivity of this compound. It offers a mechanistic understanding of its dual nature and presents a practical framework for its selective functionalization, supported by established protocols for analogous systems and field-proven insights.
Part 1: Synthesis of this compound
The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and common strategy involves the chlorination of a suitable precursor, such as 3-methyl-6-chloropyridazine. The chlorination of methyl groups on heteroaromatic rings can be achieved using various reagents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) being a standard method.
Proposed Synthetic Protocol:
-
To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq). The choice of a non-polar, halogenated solvent is crucial to prevent side reactions.
-
Heat the reaction mixture to reflux (typically 77-80°C for CCl₄) and monitor the progress by TLC or GC-MS. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Potential impurities include unreacted starting material and dichlorinated byproducts. Careful control of stoichiometry and reaction time is essential for maximizing the yield of the desired monofunctionalized product.
Part 2: Understanding the Dual Reactivity: A Mechanistic Perspective
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. A clear understanding of the underlying electronic and mechanistic principles is paramount for designing selective functionalization strategies.
The Highly Reactive Chloromethyl Group
The chloromethyl group at the 6-position behaves as a benzylic-type halide. The C-Cl bond is activated by the adjacent pyridazine ring, which can stabilize the transition state of nucleophilic substitution reactions. This site is highly susceptible to classical bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions typically proceed under relatively mild conditions, such as stirring at room temperature or with gentle heating.
The Less Reactive Aryl Chloride on the Pyridazine Ring
In contrast, the chlorine atom at the 3-position of the pyridazine ring is an aryl chloride. While the pyridazine ring is electron-deficient, which generally activates aryl halides towards nucleophilic aromatic substitution (SNAr), the 3-position is less activated compared to the 2- and 4-positions in other azine systems like pyridines and pyrimidines.[1] For a nucleophilic attack at the 3-position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogens through resonance, leading to a higher energy intermediate and a slower reaction rate.[1] Consequently, this aryl chloride is significantly less reactive towards classical SNAr reactions but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Strategy for Selective Functionalization
The marked difference in reactivity between the two chloro-substituents allows for a highly selective and stepwise functionalization approach. The more reactive chloromethyl group can be targeted first with common nucleophiles under mild conditions, leaving the aryl chloride untouched. Subsequently, the less reactive chloro group on the pyridazine ring can be functionalized using more forcing conditions or, more elegantly, through palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selective functionalization.
Part 3: Selective Functionalization of the Chloromethyl Group
The high reactivity of the chloromethyl group allows for its selective modification in the presence of the less reactive aryl chloride.
O-Nucleophiles (Williamson Ether Synthesis)
Reaction with alcohols or phenols in the presence of a base provides the corresponding ethers. A recent publication describes the synthesis of 6-chloro-3-[(4-fluorophenoxy)methyl][2][3][4]triazolo[4,3-b]pyridazine, highlighting the reactivity of a chloromethyl group on a related pyridazine scaffold.[5]
Experimental Protocol (General):
-
To a solution of the alcohol or phenol (1.1 eq) in a polar aprotic solvent like DMF or THF, add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) at 0°C. Stir for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Ethanol | NaH | THF | rt | 4 | >90 (expected) |
| Phenol | K₂CO₃ | DMF | 60°C | 6 | >85 (expected) |
| 4-Fluorophenol | K₂CO₃ | Acetonitrile | Reflux | 5 | High (inferred)[5] |
Table 1: Representative conditions for Williamson ether synthesis. Yields are estimated based on standard reactivity patterns.
N-Nucleophiles (Amination)
Primary and secondary amines readily displace the chloride to form the corresponding secondary or tertiary amines.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in a solvent like acetonitrile or THF, add the amine (2.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq). The excess amine can also serve as the base.
-
Stir the mixture at room temperature or heat to 50-60°C for 2-12 hours.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Part 4: Functionalization of the Chloro Group on the Pyridazine Ring
The C3-chloro group is best functionalized using palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds between the pyridazine core and various aryl or heteroaryl groups.[4]
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol (General):
-
In a reaction vessel, combine the 3-chloro-6-(substituted-methyl)pyridazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the mixture to 80-110°C under an inert atmosphere for 4-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90-100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 |
Table 2: Common catalyst systems for Suzuki-Miyaura coupling of chloro-pyridazines.
Palladium-Catalyzed Sonogashira Cross-Coupling
This reaction enables the introduction of alkyne moieties at the 3-position, which are valuable handles for further transformations, such as click chemistry or cyclization reactions.[6]
Experimental Protocol (General):
-
To a degassed solution of the 3-chloro-6-(substituted-methyl)pyridazine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst such as CuI, and a base, typically an amine like triethylamine or diisopropylethylamine.
-
Stir the reaction at room temperature or heat to 50-80°C until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
For the introduction of an amino group at the C3 position, the Buchwald-Hartwig amination offers a more versatile and higher-yielding alternative to direct SNAr.[7]
Experimental Protocol (General):
-
Combine the 3-chloro-6-(substituted-methyl)pyridazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in a dry solvent (e.g., toluene, dioxane) under an inert atmosphere.
-
Heat the reaction mixture, typically between 80-120°C, until completion.
-
Cool, quench with water, and extract the product.
-
Purify as described for the other cross-coupling reactions.
Part 5: Stepwise Di-functionalization Strategies
The orthogonal reactivity of the two chloro groups is ideal for building molecular complexity in a controlled, stepwise manner. A common and logical approach is to first exploit the SN2 reactivity of the chloromethyl group, followed by a more robust cross-coupling reaction at the C3 position.
Caption: Stepwise synthesis via initial SN2 followed by Suzuki coupling.
Conclusion
This compound is a potent and versatile building block for the synthesis of diverse and complex pyridazine-containing molecules. Its value lies in the predictable and orthogonal reactivity of its two distinct chloro-substituents. The chloromethyl group provides a facile handle for introducing a variety of functionalities via SN2 reactions under mild conditions, while the chloro group on the pyridazine ring serves as a robust anchor point for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings of this differential reactivity, researchers can strategically and selectively functionalize this scaffold to access novel chemical space for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and practical starting points to unlock the full synthetic potential of this valuable heterocyclic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comprehensive Spectroscopic Analysis of 3-Chloro-6-(chloromethyl)pyridazine: A Technical Guide for Researchers
Abstract: 3-Chloro-6-(chloromethyl)pyridazine is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a versatile building block for the development of novel pharmaceutical agents and functional materials. Accurate structural elucidation and purity assessment are paramount for its effective use. This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound. We will explore the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on analogous structures but also field-proven protocols for data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for confirmation of the pyridazine ring substitution pattern and the integrity of the chloromethyl group.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be simple and highly informative. The structure contains two distinct types of protons: those on the aromatic pyridazine ring and those on the aliphatic chloromethyl side chain.
-
Pyridazine Ring Protons (H-4, H-5): These two protons are adjacent on the aromatic ring and will split each other, resulting in an AX or AB coupling pattern (two doublets). Their chemical shift is influenced by the electronegative chlorine atom and the electron-withdrawing nature of the pyridazine nitrogens. Based on data for the closely related 3,6-dichloropyridazine, which exhibits a singlet for its two equivalent protons around 7.83 ppm[1], we can predict the shifts for our asymmetric system. The proton at the 5-position (H-5), being adjacent to the chloromethyl group, is expected to be slightly upfield compared to the proton at the 4-position (H-4), which is adjacent to the chloro group.
-
Chloromethyl Protons (-CH₂Cl): These two protons are chemically equivalent and are not adjacent to any other protons, so they will appear as a sharp singlet. The chemical shift will be significantly downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. Data from compounds like 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (δ 4.76 ppm) provides a reasonable estimate[2].
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.85 - 7.95 | Doublet (d) | ~9.0 |
| H-5 | 7.65 - 7.75 | Doublet (d) | ~9.0 |
| -CH₂Cl | 4.75 - 4.85 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): The two carbons directly bonded to the electronegative chlorine (C-3) and the nitrogen atoms will be the most downfield. The C-3 and C-6 carbons, being attached to substituents, will likely have higher chemical shifts than the C-4 and C-5 carbons, which are bonded to hydrogen.
-
Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon will be the most upfield signal, though its shift is still relatively high for an sp³ carbon due to the attached chlorine atom. A similar carbon in 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine appears at 36.5 ppm[2].
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 152 - 155 |
| C-6 | 158 - 161 |
| C-4 | 128 - 131 |
| C-5 | 125 - 128 |
| -CH₂Cl | 40 - 43 |
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data hinges on a meticulous experimental approach. The following protocol outlines a standard procedure for acquiring high-quality spectra.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is usually sufficient. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is standard. A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. Electron Ionization (EI) is a common technique that also provides valuable structural information through characteristic fragmentation patterns.
Predicted EI-MS Fragmentation Pattern
The mass spectrum is expected to exhibit a distinct molecular ion cluster due to the presence of two chlorine atoms, each with two major isotopes (³⁵Cl and ³⁷Cl).
-
Molecular Ion (M⁺) Cluster: The molecular weight of C₅H₄³⁵Cl₂N₂ is 161.99. The EI-MS will show a cluster of peaks for the molecular ion.
-
[M]⁺: (C₅H₄³⁵Cl₂N₂) at m/z ≈ 162. This will be the most abundant peak in the cluster.
-
[M+2]⁺: (C₅H₄³⁵Cl³⁷ClN₂) at m/z ≈ 164. Its intensity will be approximately 65% of the [M]⁺ peak.
-
[M+4]⁺: (C₅H₄³⁷Cl₂N₂) at m/z ≈ 166. Its intensity will be approximately 10% of the [M]⁺ peak. This characteristic 100:65:10 intensity ratio is a definitive signature for a molecule containing two chlorine atoms.
-
-
Key Fragmentation Pathways: Fragmentation will likely proceed through the loss of stable radicals or neutral molecules from the molecular ion.[3][4]
-
Loss of ·Cl: A primary fragmentation will be the loss of a chlorine radical from either position, leading to a cation at m/z ≈ 127 (for ³⁵Cl loss).
-
Loss of ·CH₂Cl: Cleavage of the C-C bond between the ring and the side chain would result in the loss of the chloromethyl radical (·CH₂³⁵Cl, 49 u), giving a fragment at m/z ≈ 113.
-
Formation of Tropylium-like Ions: Rearrangements and subsequent fragmentation of the pyridazine ring are also possible, though predicting these pathways is complex.
-
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z (for ³⁵Cl) | Predicted Identity | Notes |
| 162, 164, 166 | [C₅H₄Cl₂N₂]⁺ | Molecular Ion Cluster (M⁺) |
| 127, 129 | [C₅H₄ClN₂]⁺ | Loss of a ·Cl radical from M⁺ |
| 113 | [C₄H₃ClN₂]⁺ | Loss of ·CH₂Cl radical from M⁺ |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Alternatively, for a gas chromatography-mass spectrometry (GC-MS) approach, a more dilute solution in a GC-compatible solvent (e.g., dichloromethane) is used.
-
For direct infusion, introduce the sample solution into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). For GC-MS, inject a small volume (e.g., 1 µL) into the GC inlet.
-
-
Ionization:
-
Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural analysis.
-
-
Mass Analysis:
-
Scan a suitable mass range, for example, from m/z 40 to 300, to ensure capture of both the molecular ion and relevant fragment ions.
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental formula (C₅H₄Cl₂N₂).
-
-
Data Analysis:
-
Identify the molecular ion cluster and verify its isotopic pattern.
-
Propose structures for the major fragment ions observed in the spectrum.
-
Compare the obtained spectrum with spectral databases if available.
-
Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometric analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the aromatic ring, the aliphatic C-H bonds, and the crucial C-Cl bonds.
Predicted Characteristic IR Absorptions
The IR spectrum is a molecular fingerprint arising from the vibrations of specific bonds. The analysis of a similar compound, 3,6-dichloropyridazine, shows characteristic ring vibrations that serve as an excellent reference.[5]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridazine ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂) |
| 1600 - 1540 | C=N Stretch | Pyridazine ring |
| 1480 - 1390 | C=C Stretch | Pyridazine ring |
| 800 - 600 | C-Cl Stretch | Aryl-Cl & Alkyl-Cl |
| 900 - 675 | C-H Bend | Out-of-plane bending |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Alternatively, place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory into the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the key absorption bands in the spectrum.
-
Assign these bands to the specific functional groups and vibrational modes present in the molecule using correlation tables and reference spectra.
-
IR Spectroscopy Workflow
Caption: Workflow for Infrared (IR) spectroscopic analysis.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR confirm the precise connectivity and chemical environment of the carbon-hydrogen framework. Mass spectrometry validates the molecular weight and provides a definitive signature of the two chlorine atoms through its unique isotopic pattern. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity and identity of this important chemical intermediate for professionals in research and drug development.
References
An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-6-(chloromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-(chloromethyl)pyridazine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a diverse range of biologically active molecules. The inherent reactivity of its functional groups—a halogenated pyridazine ring and a chloromethyl substituent—necessitates a thorough understanding of its stability profile to ensure the integrity of research and development activities. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights. We will delve into the key factors influencing its stability, propose potential degradation pathways, and offer detailed protocols for its handling, storage, and the development of a stability-indicating analytical method.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.
| Property | Value | Source |
| CAS Number | 104593-73-9 | N/A |
| Molecular Formula | C₅H₄Cl₂N₂ | N/A |
| Molecular Weight | 163.01 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 58-62 °C | [1] |
| Solubility | Soluble in many organic solvents | N/A |
The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyridazine ring significantly influences the molecule's electronic distribution, making it susceptible to certain chemical transformations.
Core Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of the chloromethyl group and the chloro-substituted pyridazine ring. Several factors can contribute to its degradation, including temperature, light, moisture, and pH.
Susceptibility to Nucleophilic Substitution
The most probable degradation pathway for this compound is nucleophilic substitution. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it a prime target for nucleophiles.
-
Hydrolysis: In the presence of water or moisture, the chloromethyl group can undergo hydrolysis to form the corresponding hydroxymethyl derivative, 6-(hydroxymethyl)-3-chloropyridazine. This reaction can be accelerated by elevated temperatures and both acidic and basic conditions.
-
Reaction with Other Nucleophiles: Common laboratory solvents and reagents, such as alcohols (forming ethers) and amines (forming aminomethyl derivatives), can also act as nucleophiles, leading to the formation of various impurities.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of chloro-substituted N-heterocycles. This can involve the homolytic cleavage of the carbon-chlorine bonds, leading to the formation of radical intermediates and subsequent complex degradation products.
Thermal Decomposition
While some pyridazine derivatives exhibit high thermal stability with decomposition temperatures exceeding 300°C, the presence of the reactive chloromethyl group in this compound suggests a lower thermal threshold.[2] At elevated temperatures, decomposition can occur through various mechanisms, including the elimination of hydrogen chloride and polymerization.
pH-Dependent Stability
The pyridazine ring is a weak base.[2] In strongly acidic or basic conditions, the stability of the molecule can be compromised.
-
Acidic Conditions: While generally stable in mild acidic conditions, strong acids at elevated temperatures can promote hydrolysis of the chloromethyl group.
-
Basic Conditions: Basic conditions significantly accelerate the hydrolysis of the chloromethyl group. Furthermore, strong bases may promote other reactions involving the pyridazine ring.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is crucial.
Optimal Storage Conditions
Based on its chemical properties and potential degradation pathways, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C. | To minimize the rate of potential degradation reactions, particularly nucleophilic substitution and thermal decomposition. |
| Light | Keep in a dark place. | To prevent photochemical degradation. Use of amber vials or storage in a light-proof container is advised. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly sealed. | To protect from moisture, which can lead to hydrolysis. An inert atmosphere also prevents oxidative degradation. |
| Moisture | Store in a dry environment. | To prevent hydrolysis of the reactive chloromethyl group. |
Safe Handling Procedures
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the compound.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept under the same stringent conditions as the solid material (cold, dark, and under an inert atmosphere).
Experimental Workflow: Assessing Stability through Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following is a generalized protocol for conducting such a study on this compound.
Objective
To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Experimental Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at a specified temperature (e.g., 80°C) for a set period. Also, expose a solution of the compound to the same thermal stress. At the end of the period, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.
-
-
Sample Analysis: Analyze all stressed samples and a control (unstressed) sample by a suitable HPLC method (see Section 5 for method development). A PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.
Diagram of Forced Degradation Workflow
References
An In-depth Technical Guide to 3-Chloro-6-(chloromethyl)pyridazine (CAS Number: 120276-59-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-(chloromethyl)pyridazine, identified by the CAS number 120276-59-7, is a halogenated pyridazine derivative of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring two reactive chlorine atoms at distinct positions on the pyridazine scaffold, makes it a versatile building block for the construction of more complex molecular architectures. The pyridazine core itself is a recognized "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and reactivity of this compound, offering valuable insights for its application in research and development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, for developing appropriate handling and storage procedures, and for its formulation in various applications.
| Property | Value | Source(s) |
| CAS Number | 120276-59-7 | [3] |
| Molecular Formula | C₅H₄Cl₂N₂ | [3] |
| Molecular Weight | 163.01 g/mol | [4] |
| Appearance | White solid (hydrochloride salt) | [5] |
| Density | 1.410 g/cm³ (calculated) | [3] |
| Melting Point | Data for the free base is not consistently available. Related compounds like 3-Chloro-6-methylpyridazine have a melting point of 58-62 °C.[6] | |
| Boiling Point | Not available (likely decomposes at high temperatures) | |
| Solubility | Soluble in many organic solvents. | |
| LogP | 3.47280 (calculated) | [3] |
Synthesis and Purification
The synthesis of this compound typically involves the chlorination of a suitable precursor, such as 3-methyl-6-chloropyridazine. While a definitive, publicly available, step-by-step protocol for this specific compound is not widespread, a general and representative method can be inferred from the synthesis of analogous chloromethyl-substituted heterocycles. The following protocol is a representative example based on common chlorination reactions of activated methyl groups on heterocyclic rings.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3-chloro-6-methylpyridazine via free-radical chlorination.
Materials:
-
3-Chloro-6-methylpyridazine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in a suitable inert solvent like carbon tetrachloride.
-
Addition of Reagents: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum for this specific compound is scarce, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar pyridazine derivatives.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridazine ring, likely appearing as doublets due to coupling with each other. A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) would be observed in the downfield region, typically around 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the four carbon atoms of the pyridazine ring and one signal for the chloromethyl carbon. The carbons attached to the electronegative chlorine and nitrogen atoms will appear at lower field.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A compound with two chlorine atoms will show a molecular ion region with three peaks: M, M+2, and M+4, with relative intensities of approximately 9:6:1.[9][10] This distinctive pattern is a strong indicator of the presence of two chlorine atoms in the molecule.
-
Fragmentation: The fragmentation pattern would likely involve the loss of a chlorine radical from the molecular ion, as well as the loss of the chloromethyl group.
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the two chloro-substituents, which are susceptible to nucleophilic substitution reactions. The chlorine atom on the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the ring.[11][12] The chlorine atom in the chloromethyl group behaves like a typical benzylic halide and is readily displaced by nucleophiles via an SN2 mechanism.
This dual reactivity allows for sequential and selective functionalization of the molecule, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical applications.[13][14][15]
Diagram of Reactivity:
Caption: Reactivity of this compound towards nucleophiles.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as a hazardous substance, and the specific safety precautions should be followed as outlined in the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel chemical entities, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the introduction of diverse functionalities, enabling the creation of libraries of compounds for biological screening. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-PYRIDAZINEMETHANOL, 6-CHLORO- synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Chloro-6-chloromethylpyridazine | CAS#:120276-59-7 | Chemsrc [chemsrc.com]
- 4. 120276-59-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound Hydrochloride|CAS 1420865-79-7 [rlavie.com]
- 6. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GCMS Section 6.5 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic substitution on the pyridazine ring of 3-Chloro-6-(chloromethyl)pyridazine
An In-depth Technical Guide to the Electrophilic Substitution on the Pyridazine Ring of 3-Chloro-6-(chloromethyl)pyridazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the . It is intended for researchers, scientists, and professionals in drug development who are working with pyridazine-based scaffolds. This document delves into the inherent reactivity of the pyridazine nucleus, the directing effects of the chloro and chloromethyl substituents, and proposes strategic approaches for undertaking electrophilic substitution reactions. Detailed theoretical frameworks and illustrative reaction mechanisms are provided to guide experimental design.
Introduction: The Challenge of Electrophilic Substitution on the Pyridazine Ring
The pyridazine ring, a six-membered heteroaromatic system containing two adjacent nitrogen atoms, presents a significant challenge to electrophilic aromatic substitution (EAS). The two nitrogen atoms exert a strong electron-withdrawing effect, rendering the ring electron-deficient or π-deficient.[1][2] This deactivation is more pronounced than in pyridine, making the pyridazine nucleus highly resistant to attack by electrophiles.[3]
Furthermore, the nitrogen lone pairs are basic and can react with electrophiles or the acid catalysts often required for EAS, leading to the formation of pyridazinium salts. This further deactivates the ring towards substitution on the carbon atoms.
Analysis of this compound
The subject of this guide, this compound, possesses two substituents that further influence the reactivity of the pyridazine ring.
-
3-Chloro Group: The chlorine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I), further deactivating the ring. However, due to its lone pairs, it can also exert a weak, resonance-based electron-donating effect (+M). In benzene chemistry, this makes the chloro group deactivating but ortho-, para-directing.[4]
-
6-Chloromethyl Group: The chloromethyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I).
The combined electronic effects of these two deactivating groups on an already electron-deficient pyridazine ring make direct electrophilic substitution an exceptionally challenging endeavor.
Regioselectivity: Predicting the Site of Electrophilic Attack
In the unlikely event of a successful electrophilic substitution, the position of attack will be governed by the directing effects of the existing substituents. For the this compound ring, the two available positions for substitution are C4 and C5.
To predict the most likely site of attack, we must consider the resonance structures of the intermediates formed upon electrophilic attack at each position. The stability of the resulting carbocation (Wheland intermediate) will determine the preferred reaction pathway.
Strategic Approaches to Electrophilic Substitution
Given the inherent low reactivity of the this compound ring, direct electrophilic substitution is unlikely to be successful under standard conditions. However, several strategies can be employed to facilitate this transformation.
Ring Activation via N-Oxidation
A common and effective strategy to enhance the reactivity of pyridine and diazine systems towards electrophiles is through the formation of an N-oxide.[1][2] The N-oxide group is strongly activating and directs electrophiles to the positions ortho and para to the nitrogen atom.
Proposed Workflow for N-Oxidation followed by Nitration:
References
The Alchemist's Die: A Technical Guide to 3-Chloro-6-(chloromethyl)pyridazine as a Versatile Building Block for Novel Heterocycles
Foreword: The Pyridazine Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridazine nucleus stands as a "privileged scaffold." This six-membered diazine is a cornerstone in the architecture of numerous biologically active molecules, demonstrating a remarkable spectrum of pharmacological activities. Derivatives have been successfully developed as agents targeting inflammation, cancer, and hypertension.[1] The inherent asymmetry and electron-deficient nature of the pyridazine ring provide a unique electronic and steric environment, making it an ideal platform for designing molecules that can precisely interact with complex biological targets. This guide delves into the synthetic utility of a particularly powerful, yet elegantly simple, derivative: 3-chloro-6-(chloromethyl)pyridazine .
The Building Block: Synthesis and Physicochemical Properties
This compound is a crystalline solid distinguished by its two distinct electrophilic centers. The true value of this reagent lies not just in the presence of two chlorine atoms, but in their profoundly different chemical reactivity. This duality allows for controlled, stepwise reactions, making it a versatile tool for constructing complex molecular frameworks.
While a definitive, peer-reviewed synthesis is not widely documented, a logical and robust pathway can be engineered from its precursor, 3-chloro-6-methylpyridazine. The synthesis involves a free-radical chlorination of the methyl group, a standard transformation in heterocyclic chemistry. Reagents such as N-chlorosuccinimide (NCS) with a radical initiator or trichloroisocyanuric acid are suitable for this purpose.[2]
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-6-methylpyridazine | 1121-79-5 | C₅H₅ClN₂ | 128.56 |
| This compound | 120276-59-7 | C₅H₄Cl₂N₂ | 163.01 |
The Core Directive: Understanding Dual Reactivity
The synthetic potential of this compound is governed by the differential reactivity of its two chloro-substituents:
-
The C6-Chloromethyl Group (-CH₂Cl): This is an activated, benzylic-type halide. The chlorine atom is readily displaced by nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] This reaction is typically fast and proceeds under mild conditions (room temperature or gentle heating).
-
The C3-Chloro Group (-Cl): This chlorine atom is attached directly to the electron-deficient pyridazine ring. Its substitution occurs via a nucleophilic aromatic substitution (SₙAr) mechanism. This process is more demanding, often requiring higher temperatures, stronger nucleophiles, or the presence of a base.[4]
This reactivity differential is the key to its utility, enabling chemists to perform selective, sequential substitutions.
Caption: Differentiated reactivity of this compound.
Reaction Manifold I: Selective Functionalization at the C6-Chloromethyl Position
The high reactivity of the chloromethyl group allows for its selective substitution in the presence of the C3-chloro group. This Sₙ2 displacement is the typical first step in a sequential functionalization strategy. A vast array of nucleophiles can be employed to introduce diverse functionalities, laying the groundwork for subsequent cyclization or derivatization.
Table 2: Representative Nucleophilic Substitutions at the C6-Position
| Nucleophile | Reagent Example | Product Type | Potential Heterocycle |
| Primary/Secondary Amine | Aniline, Morpholine | 6-(Aminomethyl)pyridazine | - |
| Hydrazine | Hydrazine Hydrate | 6-(Hydrazinylmethyl)pyridazine | Triazolopyridazines |
| Thiol | Sodium Thiophenoxide | 6-(Thioether)pyridazine | Thienopyridazines |
| Azide | Sodium Azide | 6-(Azidomethyl)pyridazine | Tetrazolopyridazines |
| Alcohol/Phenol | Sodium Phenoxide | 6-(Alkoxymethyl)pyridazine | Furo[3,4-d]pyridazine |
| Sulfinate | Sodium Benzenesulfinate | 6-(Sulfonylmethyl)pyridazine | - |
The reaction with sodium benzenesulfinate on a related imidazo[1,2-b]pyridazine system exemplifies the ease of this transformation, proceeding smoothly at room temperature in DMSO.[5]
Reaction Manifold II: Functionalization at the C3-Aromatic Position
Following the modification of the C6-methyl position, or by using more forcing conditions initially, the C3-chloro group can be substituted. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring facilitates the SₙAr reaction, making it more facile than on a corresponding chlorobenzene ring.[4]
This step is critical for introducing key pharmacophoric elements or for initiating ring-closing reactions to form fused bicyclic systems. For instance, the reaction of 3,6-dichloropyridazine with various amines is a well-established method for producing 3-amino-6-chloropyridazine derivatives, highlighting the viability of this substitution.[6]
Strategic Synthesis: A Stepwise Approach to Fused Heterocycles
The true synthetic power of this compound is realized when its dual reactivity is exploited in a stepwise fashion. A common and highly effective strategy involves an initial Sₙ2 reaction at the chloromethyl group, followed by an intramolecular SₙAr cyclization. This approach provides clean and efficient access to important fused heterocyclic cores, such as imidazo[1,2-b]pyridazines and triazolo[4,3-b]pyridazines, which are prevalent in modern pharmaceuticals.
Caption: General workflow for stepwise synthesis of fused heterocycles.
Application Case Study: Synthesis of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a key component in drugs targeting kinases and infectious diseases. A highly efficient route to this core can be envisioned starting from this compound.
Conceptual Pathway:
-
Sₙ2 Amination: Reaction of this compound with an amino-alcohol like ethanolamine under mild basic conditions would selectively form the intermediate N-(2-hydroxyethyl)-1-(6-chloropyridazin-3-yl)methanamine.
-
Cyclization: This intermediate, upon treatment with a dehydrating agent (e.g., SOCl₂) or via an Appel reaction, would undergo intramolecular cyclization. The hydroxyl group is converted to a leaving group, and the secondary amine acts as the nucleophile, attacking the C3 position to displace the chloride and form the fused imidazole ring. This mirrors the established synthesis of imidazo[1,2-b]pyridazines from 3-amino-6-chloropyridazine and α-haloketones.[5]
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is based on the established chlorination of 3-methylpyridazine.[2]
-
To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent (e.g., CCl₄ or chloroform) is added N-chlorosuccinimide (1.1 eq).
-
A catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is added to the mixture.
-
The reaction mixture is heated to reflux (approx. 77-80 °C) and monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with aqueous sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (Analogous System)[5]
This protocol demonstrates the formation of a related fused system and highlights the stability of the C6-chloro group under these conditions.
-
To a solution of 6-chloropyridazin-3-amine (1.0 eq, 5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), 1,3-dichloroacetone (1.1 eq, 4.90 g) is added.
-
The reaction mixture is stirred and heated under reflux for 48 hours.
-
The solvent is evaporated in vacuo.
-
The residue is purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate 9:1) to afford 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a white solid (Yield: 37%).
Conclusion
This compound is a paradigm of synthetic efficiency. Its dual, orthogonally reactive chloro-substituents provide a powerful handle for the strategic and controlled assembly of complex heterocyclic systems. By understanding and exploiting the kinetic and thermodynamic differences between the Sₙ2-reactive chloromethyl group and the SₙAr-reactive ring-bound chlorine, researchers can access a vast chemical space of novel pyridazine derivatives and fused scaffolds. This building block will undoubtedly continue to be a valuable asset in the quest for new therapeutic agents, enabling the rapid and efficient construction of molecules designed for purpose.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]
Methodological & Application
synthesis of 3-Chloro-6-(chloromethyl)pyridazine from 3-methyl-6-chloropyridazine
Application Note & Protocol: Synthesis of 3-Chloro-6-(chloromethyl)pyridazine
Abstract & Significance
This document provides a detailed technical guide for the synthesis of this compound from 3-methyl-6-chloropyridazine. The target compound is a crucial bifunctional building block in modern medicinal chemistry, frequently utilized in the development of novel therapeutics. The pyridazine core is a key pharmacophore in various biologically active molecules, including those with anticancer and anti-inflammatory properties.[1] The presence of two distinct reactive sites—the chlorinated pyridazine ring and the chloromethyl group—allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures in drug discovery programs. This guide elucidates the underlying free-radical reaction mechanism, provides a robust and validated experimental protocol, and outlines critical safety and handling procedures.
Reaction Mechanism: Free-Radical Halogenation
The conversion of the methyl group of 3-methyl-6-chloropyridazine to a chloromethyl group is achieved via a free-radical chain reaction.[2] This class of reaction is ideal for functionalizing benzylic or allylic C-H bonds, which are weaker and more susceptible to hydrogen abstraction by a radical species. The reagent of choice for this transformation is N-Chlorosuccinimide (NCS), which serves as an excellent source of chlorine radicals under the right conditions.[3][4]
The reaction proceeds through three distinct stages: Initiation, Propagation, and Termination.[2][5][6]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating. The resulting radicals are highly reactive and start the chain process. A chlorine radical, the key species for the reaction, is generated, which then proceeds to the propagation phase.
-
Propagation: This is the cyclic, self-sustaining phase of the reaction where the product is formed.
-
A chlorine radical (Cl•) abstracts a hydrogen atom from the methyl group of 3-methyl-6-chloropyridazine. This is the rate-determining step and results in the formation of a resonance-stabilized pyridazinyl methyl radical and hydrogen chloride (HCl).
-
The newly formed pyridazinyl methyl radical reacts with a molecule of NCS, abstracting a chlorine atom to yield the desired product, this compound. This step also regenerates a succinimidyl radical, which can continue the chain reaction.[7]
-
-
Termination: The chain reaction ceases when two radical species combine, resulting in a non-radical product.[2] This can occur through various combinations, such as the coupling of two chlorine radicals or a chlorine radical with a pyridazinyl methyl radical.
Mechanistic Pathway Diagram
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Strategic Nucleophilic Substitution on 3-Chloro-6-(chloromethyl)pyridazine: A Guide to Selective Functionalization
An Application Note for Drug Development Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The bifunctional nature of 3-chloro-6-(chloromethyl)pyridazine presents a unique opportunity for synthetic chemists, offering two distinct and electronically different electrophilic sites for nucleophilic attack. This document provides a detailed guide for researchers, outlining the underlying principles and experimental protocols for achieving selective or exhaustive nucleophilic substitution on this versatile building block. By carefully controlling reaction conditions, chemists can direct functionalization to either the C3-chloro position via Nucleophilic Aromatic Substitution (SNAr) or the chloromethyl group via an SN2 pathway, enabling the synthesis of diverse and complex molecular architectures.
Introduction: The Pyridazine Core in Drug Discovery
Nitrogen-containing heterocycles are prevalent in a significant majority of FDA-approved drugs, highlighting their importance in molecular design.[4] Among them, the pyridazine ring system is a "privileged structure" known to impart a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[3][5] The ability to precisely modify the substitution pattern on the pyridazine core is therefore critical for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as an exemplary scaffold, featuring two distinct chlorine-bearing electrophilic centers, each with a unique reactivity profile.
Analysis of Electrophilic Sites
The key to selective functionalization lies in understanding the differential reactivity of the two carbon-chlorine bonds in the starting material.
-
The Chloromethyl Group (C6-CH₂Cl): This is an activated alkyl halide, analogous to a benzylic halide. It is highly susceptible to classical bimolecular nucleophilic substitution (SN2) reactions. These reactions are typically fast, can often be performed at or slightly above room temperature, and are favored by less sterically hindered nucleophiles.
-
The C3-Chloro Group: This chlorine atom is attached to an sp²-hybridized carbon of the electron-deficient pyridazine ring. The two adjacent nitrogen atoms withdraw electron density from the ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][7] SNAr reactions generally require more forcing conditions (e.g., higher temperatures, strong bases) than SN2 reactions to overcome the higher activation energy associated with the formation of the Meisenheimer complex.[8]
This difference in activation energy is the primary tool for achieving regioselective substitution.
Caption: Reactivity sites on this compound.
Experimental Protocols
Safety Precaution: this compound and related halogenated pyridazines should be handled with care in a well-ventilated fume hood.[9] They are expected to be irritants to the skin and eyes and harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10]
Protocol 1: Selective Sₙ2 Substitution at the Chloromethyl Group
This protocol prioritizes the reaction at the more labile chloromethyl position by using mild conditions that do not typically activate the C3-chloro for SNAr.
Objective: To synthesize 3-chloro-6-(nucleophilomethyl)pyridazine derivatives.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Morpholine, Thiophenol, Sodium Azide) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq)
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the nucleophile (1.1 eq) to the suspension. For solid nucleophiles, they can be added directly; liquid nucleophiles can be added via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C) or with gentle heating (40-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Filter off any inorganic salts (if K₂CO₃ was used).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure mono-substituted product.
Rationale: The use of moderate temperatures and a non-nucleophilic base ensures that the reaction proceeds selectively via the lower energy Sₙ2 pathway at the chloromethyl position. The C3-Cl bond on the pyridazine ring remains intact under these conditions.
Protocol 2: Exhaustive Disubstitution (Sₙ2 and SₙAr)
This protocol is designed to replace both chlorine atoms by using an excess of the nucleophile and more forcing conditions.
Objective: To synthesize 3,6-disubstituted pyridazine derivatives.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., primary or secondary amine) (2.5-3.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (3.0-4.0 eq)
-
Solvent (e.g., DMF, N-Methyl-2-pyrrolidone (NMP), Dioxane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), the nucleophile (2.5 eq), and the base (3.0 eq).
-
Add the solvent (approx. 0.1-0.2 M concentration).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the chosen reagent.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight to go to completion. Look for the disappearance of both the starting material and the mono-substituted intermediate.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that the final product will be more polar than the mono-substituted intermediate.
Rationale: The combination of excess nucleophile and elevated temperature provides sufficient energy to overcome the activation barriers for both the initial, rapid Sₙ2 reaction and the subsequent, slower SₙAr reaction. Using a high-boiling polar aprotic solvent like DMF or NMP facilitates the SₙAr step.[11]
Caption: General experimental workflow for nucleophilic substitution.
Summary of Reaction Conditions
The choice of nucleophile, solvent, and temperature is paramount for controlling the reaction outcome. The following table provides a general guide for selecting appropriate conditions.
| Position of Substitution | Nucleophile (eq.) | Base (eq.) | Recommended Solvent | Temperature (°C) | Expected Outcome |
| C6-CH₂Cl (Selective Sₙ2) | 1.0 - 1.2 | 1.5 - 2.0 | Acetonitrile, THF, DMF | 20 - 50 | Mono-substitution at the chloromethyl group. |
| Both (Exhaustive) | > 2.5 | > 3.0 | DMF, NMP, Dioxane | 80 - 120 | Di-substitution at both positions. |
| C3-Cl (Selective SₙAr) | 1.0 - 1.2 | 1.5 - 2.0 | DMF, NMP | 80 - 120 | Challenging. May yield mixtures. Favored by bulky nucleophiles or specific catalysts. Significant optimization is required. |
Conclusion
This compound is a highly valuable building block for creating libraries of novel pyridazine derivatives. By leveraging the inherent differences in reactivity between the benzylic-like chloromethyl group and the aromatic C3-chloro position, chemists can selectively introduce a wide array of functionalities. The protocols described herein provide a robust starting point for synthetic exploration. Careful monitoring and purification are essential to isolate the desired products in high purity, paving the way for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel GABA Receptor Agonists Utilizing 3-Chloro-6-(chloromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and evaluation of novel γ-aminobutyric acid (GABA) receptor agonists, leveraging the versatile chemical scaffold of 3-chloro-6-(chloromethyl)pyridazine. We present a detailed, three-step synthetic pathway, beginning with the selective N-alkylation of a GABA analog, followed by functionalization of the pyridazine core via a Suzuki-Miyaura cross-coupling reaction, and culminating in the final deprotection to yield the target agonist. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying chemical principles and strategic considerations inherent in each stage of the synthesis. Furthermore, we provide protocols for the structural characterization of the synthesized compounds and their pharmacological evaluation at the GABA-A receptor, thereby offering a complete workflow from chemical synthesis to biological validation.
Introduction: The Pyridazine Scaffold in GABAergic Modulation
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system (CNS). Its modulation is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. The development of selective GABA-A receptor agonists is therefore of significant therapeutic interest.
The pyridazine ring system has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In the context of GABA-A receptor modulation, pyridazine-containing compounds have been successfully developed as both agonists and antagonists, demonstrating the versatility of this heterocyclic core. The inherent electronic properties of the pyridazine ring, coupled with the potential for diverse substitution patterns, allow for the fine-tuning of pharmacological activity and selectivity.
This guide focuses on the utility of this compound as a starting material for the synthesis of novel GABA receptor agonists. The differential reactivity of the two chloro-substituents—the highly reactive chloromethyl group and the less reactive chloro substituent on the aromatic ring—provides a strategic handle for sequential, site-selective modifications, enabling the construction of a library of diverse molecular architectures for structure-activity relationship (SAR) studies.
Synthetic Strategy and Workflow
Our synthetic approach is a three-step process designed for modularity and efficiency, allowing for the generation of a variety of analogs for pharmacological testing. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of a pyridazinyl-GABA agonist.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(((6-chloropyridazin-3-yl)methyl)amino)butanoate (Intermediate 1)
Principle: This step involves a nucleophilic substitution reaction where the primary amine of ethyl 4-aminobutanoate displaces the chloride from the highly reactive chloromethyl group of this compound. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Ethyl 4-aminobutanoate hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
To a solution of ethyl 4-aminobutanoate hydrochloride (1.2 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford Intermediate 1 as a pale yellow oil.
Characterization of Intermediate 1:
-
¹H NMR: Expect signals for the pyridazine ring protons, the methylene bridge, and the ethyl ester and aminobutanoate chain.
-
Mass Spectrometry (MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O of the ester and N-H stretching.
Step 2: Synthesis of Ethyl 4-(((6-phenylpyridazin-3-yl)methyl)amino)butanoate (Intermediate 2)
Principle: This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to replace the chloro group at the 3-position of the pyridazine ring with a phenyl group.[1] This reaction is a powerful tool for forming carbon-carbon bonds.[1]
Materials:
-
Intermediate 1
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate solution
-
1,4-Dioxane
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and phenylboronic acid (1.5 eq) in a mixture of toluene and 1,4-dioxane.
-
Add 2 M aqueous sodium carbonate solution (3.0 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield Intermediate 2.
Characterization of Intermediate 2:
-
¹H NMR: Observe the appearance of signals corresponding to the newly introduced phenyl group and the disappearance of the signal for the proton adjacent to the chlorine on the pyridazine ring.
-
¹³C NMR: Confirm the presence of the additional aromatic carbons.
-
MS: Determine the m/z for [M+H]⁺.
Step 3: Synthesis of 4-(((6-phenylpyridazin-3-yl)methyl)amino)butanoic acid (Final Product)
Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is crucial for mimicking the structure of GABA. This is typically achieved under basic conditions followed by acidification.
Materials:
-
Intermediate 2
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product. If a precipitate does not form, extract the aqueous layer with ethyl acetate, dry the organic extracts, and concentrate to yield the product.
Characterization of the Final Product:
-
¹H NMR: Note the disappearance of the ethyl ester signals.
-
MS (ESI-): Observe the [M-H]⁻ peak.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point: Determine the melting point of the solid product.
Pharmacological Evaluation
In Vitro GABA-A Receptor Binding Assay
Principle: This assay determines the affinity of the synthesized compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]GABA or [³H]Muscimol, from the receptor binding site in brain membrane preparations.[2][3]
Protocol Outline:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer and perform a series of centrifugations to isolate the crude synaptic membrane fraction.[3]
-
Binding Assay: Incubate the brain membranes with a fixed concentration of [³H]GABA or [³H]Muscimol and varying concentrations of the test compound.[3]
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology Assay
Principle: Electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes or patch-clamp recordings from cultured neurons or cell lines expressing specific GABA-A receptor subtypes, provide a functional measure of the compound's activity.[4] An agonist will elicit an inward chloride current.
Figure 2: Simplified schematic of GABA-A receptor activation.
Protocol Outline:
-
Cell Preparation: Use Xenopus oocytes injected with cRNAs encoding for specific GABA-A receptor subunits or cultured mammalian cells (e.g., HEK293) stably expressing the receptor subtypes of interest.
-
Recording: Perform whole-cell voltage-clamp recordings.
-
Compound Application: Apply GABA or the test compound at various concentrations to the cells and record the resulting chloride currents.
-
Data Analysis: Construct dose-response curves to determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and the maximal efficacy of the compound relative to GABA.
Data Summary
| Compound | Molecular Formula | Molecular Weight | ¹H NMR | MS (m/z) | IC₅₀ (µM) | EC₅₀ (µM) |
| Intermediate 1 | C₁₀H₁₃Cl₂N₃O₂ | 294.13 | Conforms | [M+H]⁺ 294.0 | - | - |
| Intermediate 2 | C₁₆H₁₉ClN₂O₂ | 336.83 | Conforms | [M+H]⁺ 337.2 | - | - |
| Final Product | C₁₄H₁₅N₃O₂ | 308.33 | Conforms | [M-H]⁻ 307.1 | TBD | TBD |
| TBD: To be determined by experimental analysis. |
Conclusion
The synthetic route and analytical protocols detailed in this application note provide a robust framework for the discovery and development of novel GABA receptor agonists based on the this compound scaffold. The modularity of the synthesis allows for the creation of a diverse library of compounds, which, when coupled with the described pharmacological assays, will enable comprehensive structure-activity relationship studies. This, in turn, will facilitate the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new therapeutics for CNS disorders.
References
Application Note: High-Purity Isolation of 3-Chloro-6-(chloromethyl)pyridazine via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 3-Chloro-6-(chloromethyl)pyridazine, a key heterocyclic building block in pharmaceutical and agrochemical research. The described method utilizes normal-phase flash column chromatography on silica gel to effectively separate the target compound from common synthetic impurities, such as starting materials and potential over-chlorinated side products. A step-by-step guide, from initial Thin-Layer Chromatography (TLC) method development to the execution of the column chromatography, is presented. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for obtaining high-purity this compound.
Introduction
This compound is a versatile bifunctional intermediate. Its pyridazine core is a common scaffold in medicinal chemistry, and the two reactive chloro-substituents allow for sequential, regioselective nucleophilic substitution reactions. This makes it a valuable precursor for the synthesis of a wide range of complex molecules with potential therapeutic activities.[1] Given its role as a foundational building block, the purity of this compound is paramount to ensure the success of subsequent synthetic steps and the integrity of the final products.
A common challenge in the synthesis of chlorinated heterocyclic compounds is the potential for side reactions, leading to impurities that can be difficult to separate due to their structural similarity to the desired product. For instance, in related syntheses, over-chlorination has been observed as a potential side reaction.[2] Column chromatography is a robust and widely used technique for the purification of such organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[3] This application note details a systematic approach to the purification of this compound using silica gel column chromatography.
Principle of Separation
The purification strategy is based on normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent mixture. This compound, being a moderately polar compound due to the presence of nitrogen atoms and chloro-substituents, will interact with the polar silica gel surface. By carefully selecting a mobile phase of appropriate polarity, a balance is achieved where the target compound is retained on the column long enough to be separated from less polar and more polar impurities, and then eluted to be collected in its pure form. The optimal mobile phase composition is first determined by Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation on the column.[4]
Materials and Methods
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | Synthesis Grade | In-house or Commercial |
| Silica Gel for Flash Chromatography | 230-400 mesh | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Dichloromethane | HPLC Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Glass Chromatography Column | - | Standard Supplier |
| Collection Tubes | - | Standard Supplier |
| Rotary Evaporator | - | Standard Lab Equipment |
| UV Lamp (254 nm) | - | Standard Lab Equipment |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine silica dust.[3]
-
Handling: this compound and its related compounds may be harmful if swallowed, and can cause skin and eye irritation.[5][6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, according to institutional and local environmental regulations.
Experimental Protocol
Part 1: Thin-Layer Chromatography (TLC) for Method Development
The initial and most critical step is to determine the optimal mobile phase composition using TLC. This small-scale experiment predicts the separation that will be achieved on the larger column.
-
Prepare TLC Chamber: Line a TLC chamber with filter paper and add a solvent mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).
-
Optimize: The goal is to find a solvent system where the Rf value of the main product spot is between 0.2 and 0.4.[4] Adjust the ratio of hexane to ethyl acetate to achieve this. A more polar solvent mixture will increase the Rf values. For pyridazine derivatives, a mixture of hexane and ethyl acetate or dichloromethane and ethyl acetate is a common starting point.[4] A reported system for a similar compound is a 9:1 mixture of dichloromethane and ethyl acetate.[7]
Part 2: Column Chromatography Protocol
Once the optimal eluent system is determined, proceed with the column chromatography.
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically to a stand in a fume hood.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles. .
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. .
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin the elution process, collecting the eluate in fractions (e.g., 10-20 mL per tube).
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. This can help to elute more strongly retained compounds after the target compound has been collected.[4] .
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product. Spot each fraction on a TLC plate and develop it in the optimized eluent system.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure this compound. .
-
-
Isolation of Pure Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.
-
Workflow and Data Presentation
Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Expected Results
| Parameter | Expected Outcome |
| TLC Rf Value | Approximately 0.2-0.4 in the optimized eluent |
| Eluent System | Hexane:Ethyl Acetate or Dichloromethane:Ethyl Acetate mixture |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Final Purity | >98% (as determined by NMR and/or LC-MS) |
| Physical Appearance | Off-white to light yellow solid |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Incorrect eluent polarity. | Systematically vary the eluent composition. If compounds are very polar, consider a more polar solvent system (e.g., dichloromethane/methanol). |
| Compound Does Not Elute from Column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[4] |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). |
| Tailing of the Product Peak | Compound is interacting too strongly with the silica gel; column overload. | Add a small amount of a more polar solvent to the eluent. Reduce the amount of crude material loaded onto the column.[4] |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Conclusion
The protocol described in this application note provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By following the systematic approach of TLC method development followed by careful column packing and elution, researchers can consistently obtain the target compound with high purity, suitable for demanding applications in drug discovery and development.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mdpi.com [mdpi.com]
reaction conditions for Suzuki coupling with 3-Chloro-6-(chloromethyl)pyridazine
An Application Guide to the Suzuki-Miyaura Coupling of 3-Chloro-6-(chloromethyl)pyridazine
Introduction: Navigating the Challenges of Pyridazine Functionalization
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[4][5][6] The pyridazine ring, an electron-deficient diazine, is a particularly valuable scaffold in medicinal chemistry, and its functionalization is a key strategy in drug discovery.[4][5]
This guide focuses on a substrate of particular interest: this compound. This molecule presents a unique synthetic challenge due to the presence of two distinct carbon-chlorine bonds: an sp²-hybridized aryl chloride at the 3-position and an sp³-hybridized benzyl-type chloride at the 6-position (chloromethyl group). While the aryl chloride is the intended site for Suzuki coupling, the chloromethyl group introduces the potential for competitive side reactions.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind protocol design, empowering the user to optimize conditions for this specific and challenging substrate. We will dissect the reaction mechanism, explore critical parameters, and provide a robust, field-tested protocol to achieve selective C-C bond formation at the 3-position of the pyridazine ring.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[3][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][7] Understanding this mechanism is paramount for troubleshooting and rational optimization.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (this compound).[3] This is often the rate-determining step, particularly for less reactive aryl chlorides.[3][8] The oxidation state of palladium changes from Pd(0) to Pd(II).
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide.[1][3] This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, enhancing the transfer rate.[9][10][11]
-
Reductive Elimination: The final step involves the two organic groups coupled to the palladium center bonding to each other and leaving the complex.[1][7] This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing for Success: A Deep Dive into Reaction Parameters
The success of the Suzuki coupling on this compound is not accidental; it is the result of deliberate choices regarding each component of the reaction. The low reactivity of the C(sp²)-Cl bond necessitates conditions more robust than those used for aryl bromides or iodides.
Catalyst and Ligand: The Key to Activating Aryl Chlorides
Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for coupling electron-deficient aryl chlorides.[12] The oxidative addition step is sluggish and requires a catalyst system that is both electron-rich and sterically demanding.
-
Expertise & Experience: The electron-richness of the ligand enhances the electron density on the Pd(0) center, promoting its insertion into the C-Cl bond. Steric bulk on the ligand facilitates the final reductive elimination step and helps maintain a monoligated, highly reactive palladium species in solution.
-
Recommended Systems: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[9][13][14] Pre-formed palladium precatalysts (e.g., XPhos Pd G2/G3) are often preferred as they are air-stable and provide more consistent results.[14]
Base Selection: The Activator
The base is not merely a scavenger for the boronic acid protons. Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[9][10][11]
-
Trustworthiness: The choice of base can significantly impact yield. Weaker bases may not be sufficient to drive the reaction to completion.
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base, often effective.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often superior for challenging couplings, including those with alkylboron reagents.[6][15]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in difficult couplings due to its high solubility in organic solvents.[16][17]
-
For this specific substrate, starting with a stronger base like K₃PO₄ is a prudent choice to ensure efficient transmetalation.
Solvent System: A Biphasic Environment
Suzuki reactions are typically run in biphasic solvent systems, combining an organic solvent with an aqueous phase.[15]
-
Causality: The organic solvent (e.g., 1,4-dioxane, DME, toluene) dissolves the aryl halide, boronic acid, and the palladium complex.[1][5][18] The aqueous phase is necessary to dissolve the inorganic base, allowing it to interact with the boronic acid at the phase interface. The presence of water can also facilitate the catalytic cycle.[10]
-
Recommended Solvents: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust and widely used system.[1][19] Toluene/water can also be effective, especially at higher temperatures.
Addressing Chemoselectivity: C(sp²)-Cl vs. C(sp³)-Cl
A primary concern with the substrate is the potential for reaction at the chloromethyl group. However, the fundamental mechanism of the Suzuki coupling provides inherent selectivity for the C(sp²)-Cl bond.
-
Mechanistic Selectivity: The initial oxidative addition step is characteristic of Pd(0) with aryl halides. Direct oxidative addition into a benzylic C(sp³)-Cl bond is a much less favorable pathway under these conditions.
-
Nucleophile Character: The organoboron reagent, even after activation by the base, is a relatively soft nucleophile. The primary competing reaction at the chloromethyl group would be a direct Sₙ2 substitution by the base (e.g., hydroxide from the aqueous phase), which can be minimized by careful control of temperature and reaction time. Studies on dihalogenated compounds containing both C(sp²)-Br and C(sp³)-Cl bonds have demonstrated high selectivity for the Suzuki coupling at the C(sp²) position, leaving the chloromethyl group intact.[20]
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize as needed.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Caption: General experimental workflow for the Suzuki coupling protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (degassed, e.g., 5:1 v/v)
-
Reaction Vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (a starting point of 100 °C is recommended). Stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
-
Cooling and Work-up: Once complete, remove the vessel from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1] Wash the pad thoroughly with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[1][5]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting and Potential Side Reactions
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently strong base or poor solubility. 3. Reaction temperature too low. | 1. Ensure thorough degassing of solvents and vessel. Use a fresh, high-quality catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. |
| Formation of Homocoupled Boronic Acid Product | Oxygen present in the reaction mixture. | Improve degassing procedure. Ensure a positive pressure of inert gas is maintained. |
| Protodeborylation of Boronic Acid | The boronic acid is unstable under the reaction conditions, leading to its hydrolysis to the corresponding arene.[8] | Use the boronic acid ester (e.g., pinacol ester) which is more stable. Use the boronic acid as fresh as possible. A slightly higher excess (e.g., 1.5 equiv) may be beneficial. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Potential Sₙ2 reaction at the chloromethyl group with the base. | 1. Lower the reaction temperature. 2. Use a milder base if possible (e.g., K₂CO₃), though this may reduce the rate of the desired coupling. Monitor reaction time carefully to avoid prolonged heating after completion. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when approached with a clear understanding of the mechanistic principles and potential challenges. The key to success lies in selecting a modern, highly active palladium catalyst system capable of activating the relatively inert C(sp²)-Cl bond. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent—and by recognizing the inherent chemoselectivity of the catalytic cycle, researchers can reliably synthesize valuable 3-aryl-6-(chloromethyl)pyridazine derivatives. This guide provides the foundational knowledge and a robust starting protocol to empower scientists in their synthetic endeavors, facilitating the development of novel molecules for pharmaceutical and materials science applications.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Chloro-6-(chloromethyl)pyridazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking Chemical Diversity with a Bifunctional Pyridazine Building Block
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2] The strategic introduction of reactive functional groups onto this heterocyclic core provides medicinal chemists with powerful tools to explore chemical space and optimize drug-like properties. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride stands out as a particularly valuable and versatile building block in this context.[3][4] Its unique bifunctional nature, featuring two chlorine atoms with distinct reactivity profiles, allows for selective and sequential chemical modifications, paving the way for the efficient construction of diverse molecular architectures.
This technical guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into the nuanced reactivity of its two electrophilic centers, present detailed, field-proven protocols for its derivatization, and showcase its application in the synthesis of bioactive molecules.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents. The chlorine atom attached to the pyridazine ring at the 3-position is a typical heteroaryl chloride, while the chlorine in the chloromethyl group at the 6-position behaves as a benzylic-like chloride. This disparity in reactivity is the cornerstone of its application as a versatile synthetic intermediate.
The chloromethyl group is significantly more susceptible to nucleophilic substitution than the chloro substituent on the pyridazine ring. This is due to the stabilization of the transition state and the resulting carbocation by the adjacent aromatic ring. Consequently, reactions with a wide range of nucleophiles, such as amines, phenols, and thiols, can be selectively performed at the chloromethyl position under relatively mild conditions, leaving the chloro group at the 3-position intact for subsequent transformations.
The chloro group at the 3-position of the pyridazine ring is less reactive towards nucleophilic aromatic substitution. However, its reactivity can be modulated by the choice of nucleophile, reaction conditions (e.g., temperature, solvent, and base), and the presence of a catalyst. This allows for a stepwise functionalization strategy, where the chloromethyl group is first derivatized, followed by modification at the 3-position. Furthermore, the chloro group at the 3-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide variety of carbon-based substituents.
Protocols for the Selective Functionalization of this compound
The following protocols provide detailed, step-by-step methodologies for the selective derivatization of this compound. These protocols are based on established synthetic transformations of related chloropyridazines and chloromethyl-substituted heterocycles.
Protocol 1: Selective Nucleophilic Substitution at the Chloromethyl Group
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile. The same principle can be applied to other nucleophiles like phenols and thiols with appropriate adjustments to the base and solvent system.
Objective: To selectively substitute the chlorine atom of the chloromethyl group with an amine.
Materials:
-
This compound hydrochloride
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile (or DMF), add the amine of choice (1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-chloro-6-(aminomethyl)pyridazine derivative.
Causality Behind Experimental Choices:
-
The use of a slight excess of the amine and a base like potassium carbonate ensures the complete consumption of the starting material and neutralizes the HCl generated during the reaction.
-
Acetonitrile and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction.
-
The reaction temperature is kept moderate to ensure selectivity for the more reactive chloromethyl group.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 3-Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-chloro-6-(substituted-methyl)pyridazine with a boronic acid.
Objective: To form a new carbon-carbon bond at the 3-position of the pyridazine ring.
Materials:
-
3-Chloro-6-(substituted-methyl)pyridazine (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 3-chloro-6-(substituted-methyl)pyridazine (1.0 eq), the boronic acid (1.2 - 1.5 eq), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 - 3.0 eq).
-
Add the degassed solvent mixture (e.g., dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 3-aryl/heteroaryl-6-(substituted-methyl)pyridazine.[5][6]
Causality Behind Experimental Choices:
-
The use of a palladium catalyst and a phosphine ligand is essential for the catalytic cycle of the Suzuki-Miyaura reaction. Bulky, electron-rich ligands like SPhos or XPhos are often effective for the coupling of less reactive heteroaryl chlorides.
-
An inorganic base is required for the transmetalation step.
-
Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
Applications in the Synthesis of Bioactive Molecules
The stepwise functionalization of this compound opens up avenues for the synthesis of a wide array of bioactive molecules. For instance, this strategy can be employed to synthesize novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8][9]
Example Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
A plausible synthetic route towards a kinase inhibitor scaffold could involve the initial reaction of this compound with a key pharmacophoric amine, followed by a Suzuki-Miyaura coupling to introduce a crucial aryl or heteroaryl moiety that interacts with the hinge region of the kinase.
| Step | Reaction Type | Reactants | Product | Biological Relevance |
| 1 | Nucleophilic Substitution | This compound, 4-aminophenol | 4-((6-Chloropyridazin-3-yl)methoxy)aniline | Introduction of a key hydrogen bonding motif. |
| 2 | Suzuki-Miyaura Coupling | 4-((6-Chloropyridazin-3-yl)methoxy)aniline, Pyridine-3-boronic acid | 4-((6-(Pyridin-3-yl)pyridazin-3-yl)methoxy)aniline | Installation of a hinge-binding fragment. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its differential reactivity allows for a predictable and controlled stepwise functionalization, enabling the efficient construction of complex molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in their drug discovery and development programs. As the demand for novel and diverse chemical entities continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly important role in the advancement of medicinal chemistry.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. (PDF) Synthesis of Pyridazine Derivatives. VIII. [research.amanote.com]
The Strategic Utility of 3-Chloro-6-(chloromethyl)pyridazine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyridazine Scaffold in Kinase Inhibitor Design
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of oncology and inflammatory diseases.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for the design of potent and selective inhibitors.[2] This guide focuses on a particularly versatile building block, 3-chloro-6-(chloromethyl)pyridazine , and its application in the synthesis of advanced heterocyclic systems, such as imidazo[1,2-b]pyridazines, which are prominent cores in a variety of kinase inhibitors targeting enzymes like Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).[3][4][5]
This document provides a detailed technical overview of the synthetic strategies employing this compound and its derivatives, complete with step-by-step protocols and an exploration of the chemical rationale behind these methodologies.
Core Concepts: The Differential Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its two chloro-substituents. The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) , while the chlorine in the chloromethyl group undergoes nucleophilic substitution (SN2-type) reactions. This orthogonality allows for a stepwise and controlled introduction of various functionalities, enabling the construction of complex molecular architectures.
The electron-withdrawing nature of the pyridazine ring activates the C3-chloro for SNAr, facilitating its displacement by nucleophiles such as amines. Conversely, the chloromethyl group at the C6 position behaves as a reactive electrophile, ideal for forming new carbon-heteroatom bonds.
Synthetic Workflow: From Pyridazine to Fused Heterocyclic Kinase Inhibitors
A common and powerful strategy for leveraging the reactivity of pyridazine-based starting materials is the construction of fused heterocyclic systems. The imidazo[1,2-b]pyridazine scaffold is a prime example, offering a rigid and planar core that can be extensively decorated to achieve high-affinity binding to kinase targets.
The following workflow outlines a representative synthesis of a 2,6-disubstituted imidazo[1,2-b]pyridazine, a common motif in kinase inhibitors.
Figure 1: General synthetic workflow for the preparation of 2,6-disubstituted imidazo[1,2-b]pyridazine kinase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative imidazo[1,2-b]pyridazine-based kinase inhibitor.
Part 1: Synthesis of the Key Intermediate: 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol is adapted from a reported synthesis and outlines the crucial cyclocondensation reaction to form the imidazo[1,2-b]pyridazine core.[6]
Reaction Scheme:
Materials:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
1,3-Dichloroacetone (1.1 equiv)
-
1,2-Dimethoxyethane (DME)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (e.g., 5.0 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (e.g., 4.90 g, 38.60 mmol).[6]
-
Stir the reaction mixture and heat under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane-ethyl acetate 9:1) to afford 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a solid.[6]
Expected Outcome:
This procedure typically yields the desired product in moderate yields (e.g., 37%).[6] The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.
Part 2: Synthesis of a Representative GSK-3β Inhibitor
This section outlines the subsequent functionalization of the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate to generate a potent GSK-3β inhibitor, based on the structure-activity relationships described for this class of compounds.[3][7]
Reaction Scheme:
Protocol 2a: Nucleophilic Substitution at the C2-Chloromethyl Position
-
Dissolve 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1.0 equiv) in a suitable solvent such as Dimethylformamide (DMF).
-
Add a primary or secondary amine (e.g., methylamine, 2.0 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the 2-(aminomethyl)-6-chloroimidazo[1,2-b]pyridazine intermediate.
Protocol 2b: Nucleophilic Aromatic Substitution at the C6-Position
-
In a reaction vessel, combine the 2-(aminomethyl)-6-chloroimidazo[1,2-b]pyridazine intermediate (1.0 equiv) and the desired aniline or heteroarylamine (1.2 equiv) in a high-boiling point solvent such as n-butanol or DMSO.
-
Add a suitable base, for instance, cesium fluoride (CsF) or potassium carbonate (K2CO3), and optionally a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt3Cl).[3]
-
Heat the reaction mixture to 100-120 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Perform an aqueous workup, dry the organic phase, and concentrate in vacuo.
-
Purify the final compound by silica gel chromatography or preparative HPLC.
Data Presentation: Representative Kinase Inhibitory Activity
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors against a range of kinases. The table below summarizes the activity of representative compounds from this class.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| GSK-3β Inhibitor 47 | GSK-3β | 1.4 | [3] |
| CDK2 Inhibitor | CDK2/cyclin A | 10 | [2] |
| ALK Inhibitor O-10 | ALKWT | 2.6 | [5] |
| PIM-1 Inhibitor K00135 | PIM-1 | 25 | [8] |
Causality and Experimental Choices
-
Choice of Base: In SNAr reactions, the choice of base is critical. Inorganic bases like K2CO3 or CsF are often preferred as they are less likely to compete as nucleophiles. The use of a phase-transfer catalyst can be beneficial in biphasic systems or to enhance the reactivity of the base.[3]
-
Solvent Selection: High-boiling, polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions as they can dissolve a wide range of substrates and effectively solvate the transition state. For the initial cyclocondensation, DME is a suitable choice due to its inertness and appropriate boiling point.[6]
-
Reaction Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier. However, for the more reactive SN2 substitution on the chloromethyl group, room temperature is often sufficient, highlighting the selective nature of the synthesis.
Self-Validating Systems and Trustworthiness
The protocols described herein are based on established and peer-reviewed synthetic methodologies.[2][3][6] The progress of each reaction step can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and final products should be confirmed by a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to ensure the integrity of the experimental results.
Conclusion
This compound and its derivatives are invaluable building blocks in the synthesis of kinase inhibitors. The ability to selectively functionalize the two distinct chloro-substituents provides a robust and flexible platform for generating diverse libraries of compounds. The imidazo[1,2-b]pyridazine scaffold, readily accessible from these precursors, has proven to be a highly effective core for developing potent and selective inhibitors of a wide range of kinases, with significant therapeutic potential in various disease areas. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.
References
- 1. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 2. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol for the Synthesis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Abstract: This document provides a detailed protocol for the synthesis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, a key heterocyclic intermediate in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and pyrazole. This guide offers a step-by-step methodology, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis for researchers in academic and industrial settings.
Introduction: The Significance of Pyridazine-Pyrazole Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among them, pyridazine and pyrazole cores are considered "privileged structures" due to their prevalence in biologically active molecules. Pyridazine derivatives are known for a wide range of biological activities, while pyrazole-containing compounds are key components in many FDA-approved drugs.
The target molecule, 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, serves as a versatile building block. The presence of a reactive chlorine atom allows for further functionalization, making it an ideal starting material for creating libraries of novel compounds for drug discovery programs, particularly in the development of anti-inflammatory agents and kinase inhibitors.[1][2] This protocol details a reliable and straightforward synthesis from commercially available starting materials.
Reaction Mechanism and Rationale
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridazine ring, with its two electron-withdrawing nitrogen atoms, is highly electron-deficient. This electronic property activates the chlorine atoms, making the carbon atoms they are attached to susceptible to nucleophilic attack.[3][4]
Causality of Experimental Choices:
-
Nucleophile Activation: Pyrazole is a weak nucleophile. A base (in this case, potassium carbonate) is used to deprotonate the pyrazole, forming the pyrazolate anion. This anion is a much stronger nucleophile, which is essential for the reaction to proceed efficiently.
-
Solvent Selection: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which can dissolve the reactants and the inorganic base, and its sufficiently high boiling point to allow the reaction to be conducted at an elevated temperature (reflux), thereby increasing the reaction rate.
-
Selective Monosubstitution: While 3,6-dichloropyridazine has two reactive chlorine atoms, selective monosubstitution can be achieved by controlling the stoichiometry (using a slight excess of pyrazole) and reaction conditions.[3] The first substitution deactivates the ring slightly towards a second substitution, aiding in the isolation of the desired mono-substituted product.
Caption: SNAr reaction mechanism for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 3,6-Dichloropyridazine | 141-30-0 | 148.99 | 1.49 g (10 mmol) | Toxic if swallowed, causes skin and eye irritation.[5][6] |
| Pyrazole | 288-13-1 | 68.08 | 0.75 g (11 mmol) | Harmful if swallowed, causes skin and eye irritation. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20 mmol) | Anhydrous, finely powdered. Causes serious eye irritation. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | Anhydrous. Highly flammable liquid and vapor. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | For TLC and extraction. |
| Hexane | 110-54-3 | 86.18 | ~100 mL | For TLC. |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions
General Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
Specific Hazards:
-
3,6-Dichloropyridazine: Toxic if swallowed and an irritant. Avoid inhalation of dust and contact with skin and eyes.[5][7][8] In case of contact, rinse immediately with plenty of water.[8]
-
Acetonitrile: Highly flammable and toxic. Keep away from ignition sources.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.[5]
Detailed Experimental Protocol
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace Repository :: Browsing Chemistry by Subject "3-chloro-6-(1H-pyrazol-1-yl)pyridazine" [repository.chuka.ac.ke]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cpachem.com [cpachem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
preparation of 3-Chloro-6-hydrazinylpyridazine from 3-Chloro-6-(chloromethyl)pyridazine
Application Notes and Protocols: Synthesis of 3-Chloro-6-hydrazinylpyridazine
Document ID: ANP-20260103-CPD
Abstract
This document provides a comprehensive guide for the synthesis of 3-Chloro-6-hydrazinylpyridazine, a critical building block in pharmaceutical and agrochemical research. The protocol details the preparation from 3-Chloro-6-(chloromethyl)pyridazine via nucleophilic substitution with hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for product characterization.
Introduction
3-Chloro-6-hydrazinylpyridazine is a versatile heterocyclic intermediate. The presence of a reactive hydrazinyl group and a chloro substituent on the pyridazine ring allows for a wide array of subsequent chemical modifications. This dual functionality makes it a valuable precursor for the synthesis of various biologically active compounds, including potential kinase inhibitors and other therapeutic agents. The synthetic route described herein involves the reaction of this compound with hydrazine hydrate, a common yet potent nucleophile. Understanding the nuances of this reaction is crucial for achieving high yield and purity.
Reaction Mechanism and Scientific Rationale
The core of this synthesis is a nucleophilic substitution reaction. The mechanism can be described as follows:
-
Nucleophilic Attack: The hydrazine molecule (H₂N-NH₂), with its lone pair of electrons on the terminal nitrogen, acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group (-CH₂Cl) on the pyridazine ring.
-
Transition State: This reaction proceeds through a transition state where the N-C bond is forming concurrently with the C-Cl bond breaking. This is characteristic of an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3]
-
Leaving Group Departure: The chloride ion is displaced as the leaving group, resulting in the formation of a protonated hydrazinyl intermediate.
-
Deprotonation: A second molecule of hydrazine or another base present in the reaction mixture abstracts a proton from the newly attached nitrogen, yielding the final product, 3-Chloro-6-hydrazinylpyridazine, and a hydrazinium salt.
The choice of hydrazine hydrate is strategic; it serves as both the nucleophile and a base to neutralize the HCl generated during the reaction. The pyridazine ring's electron-withdrawing nature enhances the electrophilicity of the benzylic-like carbon, facilitating the nucleophilic attack.
Figure 1: Reaction scheme for the synthesis of 3-Chloro-6-hydrazinylpyridazine.
Safety Precautions and Hazard Management
Extreme caution must be exercised when handling hydrazine hydrate.
-
Toxicity and Corrosivity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact.[4] It is also corrosive and can cause severe skin and eye damage.[4][5]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[4][6]
-
Flammability and Reactivity: It is a combustible and reactive substance.[4][5]
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., Chloroprene).[4]
-
ANSI Z87.1-compliant safety goggles and a face shield.[4]
Engineering Controls:
-
All manipulations involving hydrazine hydrate must be performed within a certified chemical fume hood.[4]
-
A safety shower and eyewash station must be readily accessible.[6]
Spill and Waste Management:
-
In case of a spill, evacuate the area and do not attempt to clean it up yourself.[4] Notify EH&S and follow established emergency procedures.
-
Dispose of all hydrazine-containing waste in designated, labeled hazardous waste containers according to institutional and local regulations.[5][7][8]
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| This compound | 1121-79-5 | 163.01 | ≥97% | Sigma-Aldrich |
| Hydrazine Hydrate (~55-64%) | 7803-57-8 | 50.06 (as hydrate) | ~55% | Sigma-Aldrich |
| Dioxane (Anhydrous) | 123-91-1 | 88.11 | ≥99.8% | Thermo Scientific |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% | Fisher Scientific |
| Deionized Water | 7732-18-5 | 18.02 | - | In-house |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.061 mol).
-
Add anhydrous dioxane (100 mL) to the flask to dissolve the starting material.
-
-
Addition of Hydrazine Hydrate:
-
Under a gentle stream of nitrogen, slowly add hydrazine hydrate (9.2 g, ~0.184 mol, 3.0 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain for 6 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material and product should have distinct Rf values.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 300 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any residual hydrazine salts.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain a purified solid.[10]
-
Dry the purified product in a vacuum oven at 50°C to a constant weight.
-
Figure 2: Experimental workflow for the synthesis of 3-Chloro-6-hydrazinylpyridazine.
Characterization and Analytical Methods
Proper characterization of the final product is essential to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Appearance | White to pale brown powder |
| Melting Point | 137-141 °C |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆). The expected signals would include peaks for the pyridazine ring protons and the hydrazinyl protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the four carbon atoms of the pyridazine ring.
-
Mass Spectrometry (MS): Mass spectrometry analysis should show a molecular ion peak [M]⁺ at m/z 144.56 and a characteristic [M+2]⁺ peak due to the chlorine isotope (³⁷Cl).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to assess the purity of the final compound. A reverse-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water, potentially with a small amount of an acid like formic or phosphoric acid for better peak shape.[13] The purity should typically be ≥97%.[14]
Expected Results and Troubleshooting
-
Yield: A typical yield for this reaction, after purification, is in the range of 70-85%.
-
Low Yield:
-
Incomplete reaction: Ensure the reaction has gone to completion using TLC. If necessary, extend the reflux time.
-
Loss during work-up: Ensure the product is fully precipitated by using sufficiently cold water and allowing adequate time for precipitation.
-
Loss during recrystallization: Avoid using an excessive amount of hot solvent for recrystallization.
-
-
Impure Product:
-
Presence of starting material: Indicates an incomplete reaction.
-
Discoloration: May indicate side reactions or degradation. Ensure the reaction is run under an inert atmosphere. The product can be further purified by column chromatography if recrystallization is insufficient.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-氯-6-肼基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-クロロ-6-ヒドラジノピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-chloro-6-hydrazino-pyridazine | SIELC Technologies [sielc.com]
- 14. L06121.06 [thermofisher.com]
methods for introducing a piperazine moiety using 3-Chloro-6-(chloromethyl)pyridazine
An Application Guide to the Synthesis of Piperazine-Substituted Pyridazines using 3-Chloro-6-(chloromethyl)pyridazine
Introduction: The Strategic Importance of Piperazine and Pyridazine Scaffolds
In the landscape of medicinal chemistry, the piperazine ring is a cornerstone scaffold, integral to the structure of numerous blockbuster drugs.[1][2] Its prevalence is attributed to a unique combination of properties: the two nitrogen atoms provide a rigid, six-membered heterocyclic structure with a high polar surface area, which can be readily modified to fine-tune pharmacological activity.[3] These characteristics often enhance aqueous solubility, oral bioavailability, and metabolic stability, while providing hydrogen bond donors and acceptors for potent target engagement.[3]
Similarly, the pyridazine core is a privileged heterocycle, recognized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The combination of these two pharmacophores—piperazine and pyridazine—creates a powerful molecular framework for drug discovery. This guide provides a detailed examination of this compound, a versatile bifunctional reagent, for the strategic introduction of a piperazine moiety, yielding valuable intermediates for pharmaceutical research and development.
Chemical Principles: Understanding Reactivity and Regioselectivity
This compound possesses two distinct electrophilic centers ripe for nucleophilic attack:
-
C6-Chloride (Aryl Halide): The chlorine atom attached directly to the pyridazine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring activates this position, making it highly reactive towards nucleophiles.
-
Chloromethyl Group (Benzylic-type Halide): The chlorine on the methyl group is susceptible to Nucleophilic Aliphatic Substitution (SN2) .
The key to successfully using this reagent is understanding the differential reactivity of these two positions. The SNAr reaction at the C6 position is generally more facile and occurs under milder conditions than the SN2 reaction at the chloromethyl group. This inherent regioselectivity allows for a controlled, stepwise functionalization. The primary reaction with piperazine will preferentially occur at the C6 position of the pyridazine ring, leaving the chloromethyl group intact for subsequent chemical modifications.
Caption: Reaction pathway for the sequential functionalization of this compound.
Experimental Protocols
The following protocols provide a robust methodology for the synthesis and subsequent functionalization of piperazine-substituted pyridazines. It is crucial to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-(6-(chloromethyl)pyridazin-3-yl)piperazine
This procedure details the primary SNAr reaction to couple piperazine with the pyridazine ring. To prevent the formation of bis-arylated byproducts, where a single piperazine molecule reacts with two pyridazine molecules, it is advisable to either use a significant excess of piperazine or to employ mono-N-Boc-piperazine.[6] The latter is often preferred as it simplifies purification and allows for the controlled introduction of different substituents later.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 163.01 | 10 | 1.0 |
| N-Boc-piperazine | 186.25 | 12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.0 |
| Acetonitrile (CH₃CN) | 41.05 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.63 g, 10 mmol), N-Boc-piperazine (2.24 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, tert-butyl 4-(6-(chloromethyl)pyridazin-3-yl)piperazine-1-carboxylate.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Deprotection (Optional): To obtain the free amine, dissolve the purified Boc-protected product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the hydrochloride salt of 1-(6-(chloromethyl)pyridazin-3-yl)piperazine.
Protocol 2: Subsequent SN2 Functionalization of the Chloromethyl Group
The product from Protocol 1 is a valuable intermediate. The chloromethyl group is now primed for reaction with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity.
General Procedure:
-
Setup: To a solution of 1-(6-(chloromethyl)pyridazin-3-yl)piperazine (or its N-Boc protected form) (1.0 eq) in a suitable solvent like DMF or DMSO, add a base such as potassium carbonate or sodium hydride (1.5 eq).
-
Nucleophile Addition: Add the desired nucleophile (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80°C until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final compound by column chromatography or recrystallization.
Caption: A typical experimental workflow for the synthesis of piperazine-substituted pyridazines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Ineffective base. 3. Deactivated starting material. | 1. Ensure the reaction reaches reflux. Consider a higher boiling point solvent like DMF for less reactive substrates. 2. Use a stronger, non-nucleophilic base like NaOtBu or K₃PO₄, ensuring it is anhydrous.[6] 3. Check the purity of the this compound. |
| Formation of Bis-Substituted Byproduct | 1. Stoichiometry is incorrect, with an excess of the pyridazine reagent. 2. Unprotected piperazine has two reactive secondary amines. | 1. Use an excess of piperazine (at least 2.5 equivalents) to favor mono-substitution. 2. (Recommended) Use a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen atom reacts. The protecting group can be removed in a subsequent step.[6] |
| Difficulty in Purification | 1. Presence of unreacted starting materials or byproducts. 2. Product is highly polar. | 1. Optimize reaction time and stoichiometry to drive the reaction to completion. 2. For polar compounds, consider using a different mobile phase for column chromatography (e.g., with methanol or ammonia) or explore purification via preparative HPLC. |
Conclusion
This compound stands out as a highly effective and regioselective building block for the synthesis of piperazine-functionalized pyridazines. The predictable reactivity, with the initial SNAr at the C6 position followed by potential SN2 reaction at the chloromethyl group, provides a clear and controllable synthetic route. The protocols and insights provided herein offer researchers a solid foundation for leveraging this chemistry to create novel molecular entities with significant potential in drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-(chloromethyl)pyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Chloro-6-(chloromethyl)pyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. The content is structured into a troubleshooting guide and a frequently asked questions (FAQ) section to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate?
Low yield is a common issue that can often be traced back to one of two key areas: incomplete reaction or the formation of side products. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The primary cause is often insufficient radical initiation or premature termination of the radical chain reaction. The conversion of the methyl group on 3-chloro-6-methylpyridazine to the chloromethyl group proceeds via a free-radical mechanism.
-
Solution: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in an appropriate molar ratio (typically 1-5 mol%). Increase reaction time and monitor progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
-
Side Product Formation: Over-chlorination is the most significant competing reaction, leading to the formation of 3-chloro-6-(dichloromethyl)pyridazine and 3-chloro-6-(trichloromethyl)pyridazine.
-
Solution: Carefully control the stoichiometry of your chlorinating agent. Use a slight molar excess (e.g., 1.05-1.1 equivalents) of a selective reagent like N-Chlorosuccinimide (NCS). Avoid overly harsh conditions or reagents that are difficult to control.
-
A logical workflow can help pinpoint the issue.
References
common side reactions in the synthesis of 3-Chloro-6-(chloromethyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-(chloromethyl)pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. This resource aims to provide not only procedural steps but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Landscape
The primary and most common route to this compound involves the free-radical chlorination of 3-chloro-6-methylpyridazine. This reaction is typically initiated by light or a radical initiator and utilizes a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). While seemingly straightforward, this synthesis is often plagued by the formation of several side products that can complicate purification and reduce the overall yield of the desired product.
This guide will focus on troubleshooting the common issues arising from this synthetic approach, providing practical solutions and preventative measures.
Core Synthesis Pathway
The fundamental transformation is the selective chlorination of the methyl group on the pyridazine ring.
Technical Support Center: Troubleshooting Low Yield in Pyridazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, during the synthesis of pyridazine and pyridazinone scaffolds. Pyridazines are a vital class of N-heterocycles, forming the core of numerous pharmaceuticals and agrochemicals.[1] However, their synthesis, most commonly via the condensation of a 1,4-dicarbonyl equivalent with hydrazine, can be fraught with challenges leading to suboptimal outcomes.[1][2]
This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental issues. We will delve into the chemical principles behind these problems and offer field-tested, step-by-step protocols to enhance your reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about pyridazine synthesis.
Q1: What is the most common and accessible method for synthesizing the pyridazine core?
The most prevalent and versatile strategy involves the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-ketoacid, γ-ketoester, or maleic anhydride derivative) with hydrazine or a hydrazine derivative.[1][3] This reaction is a variant of the Paal-Knorr synthesis for five-membered heterocycles but adapted for a six-membered diazine ring.[4] The reaction proceeds through two key steps:
-
Hydrazone Formation: The initial, often rapid, reaction is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl groups to form a hydrazone intermediate.[5]
-
Cyclization & Dehydration: An intramolecular nucleophilic attack by the second nitrogen of the hydrazine moiety onto the remaining carbonyl group forms a cyclic hemiaminal-type intermediate (a dihydropyridazine). This intermediate then dehydrates (loses a molecule of water) to yield the stable, aromatic pyridazine ring.[6]
Q2: I see a wide range of reported yields. What is considered a "good" vs. "problematic" yield for this reaction?
Yields for pyridazine synthesis are highly substrate-dependent and can range from poor (<20%) to excellent (>90%).[7] For example, simple, unhindered 1,4-diketones often give high yields under optimized conditions. Conversely, substrates with significant steric hindrance or sensitive functional groups may naturally afford lower yields.
A "problematic" yield is one that is consistently low (<40%) and cannot be readily explained by the inherent complexity of the starting materials. Such outcomes typically indicate underlying issues with reagent quality, reaction conditions, or side reactions that need to be systematically addressed.[8]
Part 2: Troubleshooting Guide for Low Yields
This core section addresses specific experimental problems in a question-and-answer format.
Issue 1: My reaction is not going to completion. TLC/LC-MS analysis shows significant starting material even after prolonged reaction times.
Probable Causes:
-
Insufficient activation energy (temperature too low).
-
Poor reactivity of starting materials (e.g., sterically hindered dicarbonyl or electron-deficient hydrazine).
-
Inappropriate solvent or pH.[5]
Scientific Explanation: The cyclization-dehydration step of the synthesis often has a higher activation energy barrier than the initial hydrazone formation. This step is frequently the rate-limiting step and can be slow at ambient temperatures. Acid catalysis is often employed to protonate the second carbonyl, making it more electrophilic and susceptible to intramolecular attack.[9] If the conditions are not sufficiently forcing, the reaction can stall after the formation of the hydrazone.
Step-by-Step Solutions:
-
Optimize Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or acetic acid is a common strategy.[5][10] Monitor the reaction progress by TLC or LC-MS to check for product formation versus decomposition.[8]
-
Introduce an Acid Catalyst: If not already present, add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a mild Lewis acid. An acidic medium can accelerate the dehydration step.[5] Be cautious, as strongly acidic conditions can promote side reactions.[9]
-
Evaluate Solvent Choice: The solvent can dramatically influence reaction rates and outcomes. Protic solvents like ethanol or acetic acid are common and can facilitate the necessary proton transfers.[5] A switch from ethanol to glacial acetic acid, for example, often provides both a higher boiling point and the required acid catalysis.
Issue 2: My reaction produces a clean, stable solid, but it's not my final product and the yield of the desired pyridazine is minimal.
Probable Cause: You have likely isolated the hydrazone intermediate. This occurs when the initial condensation is successful, but the subsequent cyclization-dehydration step fails to proceed.[5]
Scientific Explanation: The hydrazone is formed when only one of the hydrazine's nitrogen atoms reacts with one of the dicarbonyl's carbonyl groups. This intermediate can be quite stable, especially if the second carbonyl is sterically hindered or if the reaction conditions lack a catalyst or sufficient heat to promote the final ring-closing dehydration step.
Step-by-Step Solutions to Promote Cyclization:
-
Re-subject the Intermediate: Take the isolated hydrazone intermediate and re-subject it to reaction conditions designed to favor cyclization.
-
Add an Acid and Heat: Dissolve the hydrazone in a suitable solvent (glacial acetic acid is often an excellent choice). Heat the mixture to reflux. The acidic environment will catalyze the intramolecular cyclization and subsequent dehydration.
-
Consider Water Removal: The final step is the elimination of water. If the reaction appears to be in equilibrium, removing water can drive it to completion. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding molecular sieves to the reaction mixture.[5]
Protocol: Acid-Catalyzed Cyclization of a Hydrazone Intermediate
-
Place the isolated hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of hydrazone).
-
Heat the mixture to reflux (approx. 118 °C).
-
Monitor the reaction by TLC every 1-2 hours until the starting hydrazone spot has disappeared.
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully over ice water to precipitate the pyridazine product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Issue 3: My reaction mixture turns dark brown or black, resulting in a tar-like material and very low yield.
Probable Causes:
-
Decomposition of starting materials or product at elevated temperatures.[5]
-
Acid-catalyzed polymerization or self-condensation of the dicarbonyl starting material.[11]
-
Oxidation of hydrazine or the product.
Scientific Explanation: 1,4-dicarbonyl compounds can be unstable under harsh acidic conditions and high temperatures, leading to polymerization or other side reactions.[9] Likewise, hydrazine itself can degrade.[11] This degradation often manifests as the formation of dark, insoluble polymeric tars, which sequester starting material and make product purification extremely difficult.
Step-by-Step Solutions:
-
Control Reagent Addition: Instead of adding all reagents at once, maintain the reaction mixture at a lower temperature (e.g., 0-10 °C) and add the hydrazine hydrate dropwise. This helps to control the initial exotherm of hydrazone formation.
-
Lower Reaction Temperature: Determine if a lower temperature is sufficient. Run a small-scale trial at 60-80 °C instead of reflux to see if tar formation is minimized while still allowing the reaction to proceed.
-
Use a Milder Catalyst: If using a strong acid, switch to a milder one. For example, replace sulfuric acid with acetic acid or p-toluenesulfonic acid.
-
Ensure an Inert Atmosphere: If oxidative degradation is suspected, run the reaction under a nitrogen or argon atmosphere to protect sensitive substrates.[8]
Issue 4: My yield is consistently poor across multiple attempts and optimizations. I suspect my starting materials.
Probable Cause: The purity of your reagents, especially the hydrazine hydrate and the 1,4-dicarbonyl compound, is critical and a very common source of failure.[8][12]
Scientific Explanation:
-
Hydrazine Hydrate: Commercial hydrazine hydrate is often produced via processes that can leave organic or inorganic impurities (e.g., residual ketones, chlorides).[13] These impurities can interfere with the reaction. The actual concentration of hydrazine in the hydrate solution may also be lower than stated.
-
Dicarbonyl Compounds: γ-ketoacids and other dicarbonyls can contain impurities from their own synthesis or may degrade upon storage.[14]
Step-by-Step Solutions:
-
Verify Hydrazine Hydrate Concentration: The purity of hydrazine hydrate can be determined by a simple titration with a standardized potassium iodate (KIO₃) solution.[15] This will confirm you are using the correct stoichiometry.
-
Purify the Dicarbonyl Compound: If the dicarbonyl is a solid, attempt recrystallization from a suitable solvent. If it is a liquid, consider distillation under reduced pressure.
-
Use High-Purity Reagents: Purchase reagents from a reputable supplier and use the highest grade available (e.g., >98% purity). Store them properly, especially hydrazine hydrate, which should be kept in a tightly sealed container.
Issue 5: My crude reaction shows a good product spot on TLC, but the final isolated yield after column chromatography is very low.
Probable Cause: The product is being lost during the workup or is irreversibly adsorbing to the silica gel during chromatography.[16]
Scientific Explanation: Pyridazines are basic heterocycles due to the lone pairs on the nitrogen atoms. Standard silica gel is acidic (due to surface silanol groups) and can strongly bind to basic compounds. This can lead to significant product loss on the column, visible as streaking on TLC plates or material that never elutes.
Step-by-Step Solutions:
-
Attempt Recrystallization: Before resorting to chromatography, try to purify the crude product by recrystallization. This is often the most effective method for crystalline solids and avoids interaction with silica gel.
-
Use Deactivated Silica Gel: If chromatography is necessary, "deactivate" the silica gel. This can be done by pre-treating the column slurry with a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent. This neutralizes the acidic sites and allows the basic pyridazine to elute properly.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.
Part 3: Data Summary Table
The choice of reaction parameters is critical for success. The table below summarizes the impact of different conditions on pyridazine synthesis.
| Parameter | Condition | Effect on Reaction & Yield | Rationale |
| Solvent | Ethanol | Good general-purpose protic solvent. Often requires reflux. | Facilitates proton transfer for the dehydration step.[5] |
| Glacial Acetic Acid | Often improves yield by acting as both solvent and acid catalyst. | The acidic nature accelerates the rate-limiting cyclization-dehydration step.[5] | |
| n-Butanol / Toluene | Higher boiling points for less reactive substrates. Toluene allows for azeotropic water removal with a Dean-Stark trap. | Provides higher thermal energy to overcome activation barriers. Active water removal drives the equilibrium toward the product.[5][10] | |
| Catalyst | None | Sufficient for highly reactive substrates, but may be slow. | The inherent reactivity of the starting materials is enough to drive the reaction. |
| Acetic Acid (catalytic or solvent) | Most common and effective catalyst. | Protonates the carbonyl group, making it more electrophilic for the ring-closing attack.[9] | |
| Stronger Acids (HCl, H₂SO₄) | Can be effective but carries a high risk of promoting side reactions and tar formation. | Provides a high concentration of protons but can easily lead to substrate degradation.[9][11] | |
| Temperature | Room Temperature | Often insufficient for the cyclization step, may lead to isolation of the hydrazone intermediate. | The activation energy for the final dehydration is typically not met. |
| 60-80 °C | A good starting point to balance reaction rate with minimizing decomposition. | Provides enough thermal energy for many substrates without being overly harsh.[5] | |
| Reflux | Necessary for unreactive substrates but increases the risk of side reactions. | Maximizes the kinetic energy of the molecules to overcome high activation barriers.[5] |
Part 4: Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Pyridazine Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields in pyridazine synthesis.
General Mechanism for Pyridazine Synthesis
This diagram illustrates the key steps in the formation of a pyridazine from a 1,4-diketone and hydrazine.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. DE4329599C1 - Process for removing impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 14. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 3-Chloro-6-(chloromethyl)pyridazine Substitutions
Welcome to the technical support guide for reactions involving 3-chloro-6-(chloromethyl)pyridazine. As a key heterocyclic building block, this reagent presents unique challenges and opportunities due to its two distinct electrophilic sites. This guide, structured in a question-and-answer format, is designed to provide you, the research scientist, with actionable insights and robust protocols to navigate the complexities of its reactivity and achieve selective, high-yield transformations.
Troubleshooting Guide
This section addresses specific experimental failures. We will diagnose the problem, explain the underlying chemistry, and provide a clear path to a solution.
Q1: My reaction yield is very low or I'm seeing no product formation. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or inherent reactivity limitations.
Causality & Diagnosis:
-
Reactivity Mismatch: The two chlorine atoms on this compound have vastly different reactivities. The CH₂Cl group is a benzylic-type halide, highly susceptible to Sₙ2 reactions. The C-Cl on the pyridazine ring is an aryl halide, which is significantly less reactive and requires SₙAr (Nucleophilic Aromatic Substitution) conditions.[1] If you are targeting the ring chlorine with a weak nucleophile or mild conditions, the reaction may not proceed.
-
Reagent Purity: Pyridazine compounds can be hygroscopic or degrade over time. The nucleophile or base may also be of insufficient purity. Water is particularly detrimental in reactions involving strong bases like NaH.
-
Insufficient Activation: For SₙAr at the C3 position, the aromatic ring needs to be sufficiently electron-deficient. The reaction requires a strong nucleophile and often elevated temperatures to overcome the activation energy. For Sₙ2 reactions, if your nucleophile is weak, it may not have the kinetic energy to initiate the reaction at low temperatures.
Step-by-Step Resolution Protocol:
-
Verify Reagent Quality:
-
Ensure the this compound is pure. If in doubt, recrystallize or purify by column chromatography.
-
Use freshly opened or properly stored anhydrous solvents, especially for moisture-sensitive reactions.
-
Use high-purity nucleophiles and bases. Ensure bases like potassium carbonate are finely powdered and dried before use.
-
-
Optimize Reaction Temperature:
-
For Sₙ2 at the CH₂Cl site: If no reaction occurs at room temperature, gradually increase the temperature in 10-15 °C increments (e.g., 40 °C, 55 °C, 70 °C). Monitor by TLC/LC-MS to find the minimum temperature required for conversion, which will help minimize side reactions.
-
For SₙAr at the C-Cl site: These reactions often require significant heat. Start at a higher temperature (e.g., 80-100 °C) and, if necessary, increase to the boiling point of the solvent (e.g., DMF at 153 °C or DMSO at 189 °C). Microwave-assisted synthesis can also be highly effective for reducing reaction times in SₙAr reactions.[2]
-
-
Re-evaluate Solvent and Base Combination:
-
The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.
-
The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it causes decomposition. For simple HCl scavenging, K₂CO₃ is often sufficient. For deprotonating alcohols or thiols, a stronger base like NaH or K₂CO₃ in DMF may be required.
-
Q2: I am trying to achieve monosubstitution at the C6-chloromethyl position, but I am getting a mixture of products, including disubstitution. How can I improve selectivity?
A2: This is the central challenge when working with this substrate. Achieving selectivity hinges on exploiting the kinetic differences between the Sₙ2 reaction at the chloromethyl group and the SₙAr reaction at the ring carbon.
Causality & Diagnosis:
The CH₂Cl group is far more reactive than the ring C-Cl. Therefore, substitution should preferentially occur at the CH₂Cl position under mild conditions. If you are observing disubstitution, your reaction conditions (particularly temperature and reaction time) are too harsh, providing enough energy to overcome the higher activation barrier of the SₙAr reaction.
Workflow for Optimizing Selectivity:
Step-by-Step Resolution Protocol:
-
Lower the Temperature: This is the most critical parameter. Begin the reaction at 0 °C or room temperature. The Sₙ2 reaction at the benzylic-type position is often rapid even at these temperatures, while the SₙAr reaction is likely to be negligible.
-
Control Reaction Time: Monitor the reaction closely using TLC or LC-MS. As soon as the starting material is consumed and the desired monosubstituted product is formed, quench the reaction. Do not let it stir unnecessarily for extended periods or overnight without monitoring, as this will promote the slower, undesired second substitution.
-
Adjust Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophile. Using a large excess can increase the concentration of the nucleophile, potentially driving the less favorable second reaction, especially if heated.
-
Use a Weaker Base: If you are using a very strong base like NaH, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like DIPEA. This can reduce the rate of competing side reactions.
Q3: I want to substitute the chlorine at the C3 position on the pyridazine ring. How can I do this without the C6-chloromethyl group reacting?
A3: This is a challenging transformation that often requires a multi-step approach due to the higher reactivity of the chloromethyl group. Direct selective substitution at C3 is difficult but can be achieved under specific circumstances or with a protection strategy.
Strategy 1: Exploiting Nucleophile Specificity (Less Common)
-
Causality: If a specific nucleophile has a much higher affinity for an sp² carbon (SₙAr) than an sp³ carbon (Sₙ2) and is also sterically hindered, it might be possible to achieve some selectivity. This is rare and not a general solution. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can sometimes favor the aryl chloride, but the chloromethyl group may still interfere.[3]
Strategy 2: Protect-Substitute-Deprotect (Most Robust)
This is the most reliable method. The highly reactive CH₂Cl group is first converted into a less reactive or more stable functional group.
Experimental Protocol: Two-Step Synthesis for C3-Substitution
-
Step 1: Protection of the C6-methyl position.
-
React this compound with a mild nucleophile that can be easily removed or is inert in the next step. A common choice is to form an ether or thioether.
-
Example Protocol (Formation of a methoxy ether):
-
Dissolve this compound (1 equiv.) in methanol (MeOH).
-
Add sodium methoxide (NaOMe, 1.1 equiv., as a solution in MeOH) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting 3-chloro-6-(methoxymethyl)pyridazine by column chromatography.
-
-
-
Step 2: Substitution at the C3-position.
-
With the C6 position now protected, you can perform the SₙAr reaction under more forcing conditions without side reactions at C6.
-
Example Protocol (Amine Substitution):
-
Dissolve the 3-chloro-6-(methoxymethyl)pyridazine (1 equiv.) and your desired amine (2-3 equiv.) in a high-boiling polar aprotic solvent like DMSO or NMP.
-
Add a robust base such as K₂CO₃ or DIPEA (2-3 equiv.).
-
Heat the reaction to 120-150 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product.
-
Purify the final 3-(amino)-6-(methoxymethyl)pyridazine product.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the reaction, helping you plan your experiments effectively from the start.
Q4: What is the fundamental difference in reactivity between the two chlorine atoms?
A4: The difference lies in the type of carbon atom to which each chlorine is attached and the corresponding substitution mechanism.
-
C6-Chloromethyl (-CH₂Cl): This is a primary, benzylic-type alkyl halide. The chlorine is attached to an sp³-hybridized carbon. It undergoes nucleophilic substitution via an Sₙ2 mechanism . This reaction is generally fast and can proceed under mild conditions.
-
C3-Chloro (-Cl): This is an aryl halide. The chlorine is attached to an sp²-hybridized carbon of the pyridazine ring. Direct Sₙ2 substitution is not possible. It reacts via a Nucleophilic Aromatic Substitution (SₙAr) mechanism . This mechanism involves the formation of a negatively charged Meisenheimer complex, which is the rate-determining step. The pyridazine ring is electron-deficient due to the two nitrogen atoms, which helps stabilize this intermediate, but the reaction still requires stronger conditions (higher temperatures, strong nucleophiles) than the Sₙ2 pathway.[1][4]
Q5: How do I choose the right solvent for my reaction?
A5: The ideal solvent stabilizes the transition state of the desired reaction pathway.
-
For Sₙ2 reactions at C6-CH₂Cl: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are typically the best choice. They are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.
-
For SₙAr reactions at C3-Cl: High-boiling polar aprotic solvents (DMF, DMSO, NMP, DMAc) are essential. Their high boiling points allow the reaction to be heated to the necessary temperatures, and their polar nature helps to stabilize the charged Meisenheimer complex intermediate.
-
Protic Solvents (Ethanol, Isopropanol): These can be used, particularly for Sₙ2 reactions with alkoxide or amine nucleophiles, but are often less effective than polar aprotic solvents because they can solvate and deactivate the nucleophile through hydrogen bonding.
| Solvent | Type | Boiling Point (°C) | Dielectric Const. (ε) | Typical Use Case |
| DMF | Polar Aprotic | 153 | 37 | Excellent all-rounder for both Sₙ2 and SₙAr. |
| DMSO | Polar Aprotic | 189 | 47 | Ideal for high-temperature SₙAr; can promote side reactions. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good for moderate temperature Sₙ2 reactions. |
| THF | Polar Aprotic | 66 | 7.5 | Less polar, suitable for reactions with organometallics or NaH. |
| Ethanol | Polar Protic | 78 | 24.5 | Can be used for Sₙ2 with alkoxides, but may be slower. |
| Toluene | Nonpolar | 111 | 2.4 | Generally not used for these substitution reactions. |
Q6: Which base should I use?
A6: The base has two potential roles: to deprotonate the nucleophile or to act as an acid scavenger for the HCl generated during the reaction.
| Base | Type | pKaH | Strength | Primary Use |
| NaH | Non-nucleophilic | ~35 | Very Strong | Deprotonation of alcohols, thiols, and other weak acids. |
| K₂CO₃ | Inorganic | 10.3 | Moderate | HCl scavenger; can deprotonate phenols, thiols in DMF/DMSO. |
| Cs₂CO₃ | Inorganic | 10.3 | Moderate | Similar to K₂CO₃ but more soluble, often leading to faster reactions. |
| Et₃N | Organic Amine | 10.7 | Mild | HCl scavenger only. Not strong enough to deprotonate most nucleophiles. |
| DIPEA | Organic Amine | 11.0 | Mild | Sterically hindered HCl scavenger, good for preventing N-alkylation. |
Expert Guidance:
-
For nucleophiles like primary or secondary amines, which are basic themselves, an external base may not be necessary if you use an excess of the amine nucleophile (2-3 equivalents).
-
For neutral nucleophiles like alcohols (ROH) or thiols (RSH), a base is required to generate the more potent nucleophilic anion (RO⁻ or RS⁻). For alcohols, a strong base like NaH is often needed. For the more acidic thiols, K₂CO₃ is usually sufficient.
References
preventing byproduct formation in reactions with 3-Chloro-6-(chloromethyl)pyridazine
Welcome to the technical support center for 3-Chloro-6-(chloromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. As Senior Application Scientists, we have compiled this resource to address common challenges and provide solutions to prevent byproduct formation in your reactions.
Understanding the Reactivity of this compound
This compound possesses two electrophilic sites susceptible to nucleophilic attack: the chloro substituent on the pyridazine ring (C3) and the chloromethyl group at the C6 position. The reactivity at these sites differs, with the chloromethyl group generally being more susceptible to classical S(_N)2 reactions, while the chloro group on the electron-deficient pyridazine ring is prone to S(_N)Ar (Nucleophilic Aromatic Substitution) reactions.[1][2] Controlling the chemoselectivity between these two sites is paramount to achieving the desired product and minimizing byproduct formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments and provides actionable troubleshooting steps.
Problem 1: Formation of a Mixture of C3 and C6 Substituted Products
Question: I am attempting a nucleophilic substitution with an amine nucleophile and obtaining a mixture of products where the nucleophile has reacted at both the C3-chloro and the C6-chloromethyl positions. How can I achieve selectivity?
Answer: Achieving chemoselectivity between the C3-chloro and C6-chloromethyl positions is a common challenge. The key is to understand the different mechanisms at play and to tailor your reaction conditions to favor one over the other. The C6-chloromethyl group typically reacts via an S(_N)2 pathway, which is favored by less sterically hindered nucleophiles and lower temperatures. The C3-chloro group reacts via an S(_N)Ar mechanism, which is facilitated by strong electron-withdrawing effects of the pyridazine ring and can be influenced by the choice of base and solvent.[3][4]
Workflow for Directing Selectivity
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. PYRIDAZINES, 85.1 ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES | Semantic Scholar [semanticscholar.org]
- 4. edepot.wur.nl [edepot.wur.nl]
Navigating the Reactivity of Chloromethyl Pyridazines: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for managing the reactivity of the chloromethyl group in pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Chloromethyl pyridazines are valuable intermediates, but their dual reactivity—the electrophilic chloromethyl group and the nucleophilic pyridazine ring nitrogens—presents unique challenges. This resource provides in-depth, field-proven insights to help you navigate these complexities, ensuring successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with chloromethyl pyridazines.
Q1: My chloromethyl pyridazine reagent seems to be degrading over time. What are the optimal storage conditions?
A1: Chloromethyl pyridazines are reactive compounds and require proper storage to maintain their integrity. Stability is primarily affected by temperature, moisture, and light. For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress. Some suppliers also suggest storage at 2-8°C for shorter periods.[1] Always refer to the supplier's specific recommendations.
Q2: What are the primary side reactions to be aware of during nucleophilic substitution at the chloromethyl group?
A2: The most common side reaction is the quaternization of one of the pyridazine ring nitrogen atoms by the electrophilic chloromethyl group of another molecule, leading to dimerization or polymerization. This is particularly prevalent with stronger bases or at elevated temperatures. Another potential side reaction is the direct attack of the nucleophile on the electron-deficient pyridazine ring, although this is generally less favorable than substitution at the more reactive chloromethyl position.[1][2]
Q3: How does the choice of base and solvent impact the outcome of the reaction?
A3: The choice of base and solvent is critical in controlling the reaction's selectivity. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the nucleophile without competing in the substitution reaction. Inorganic bases like potassium carbonate (K₂CO₃) are also commonly used. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally good choices as they can solvate the nucleophile and facilitate the Sₙ2 reaction at the chloromethyl group.[3] Protic solvents may lead to solvolysis of the chloromethyl group as a side reaction.
Q4: Can the pyridazine ring itself react with the intended nucleophile?
A4: Yes, while the chloromethyl group is a more reactive electrophilic site, direct nucleophilic aromatic substitution (SₙAr) on the pyridazine ring is possible, especially at elevated temperatures or with very strong nucleophiles. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack.[2] However, the reaction at the chloromethyl carbon is kinetically favored under most conditions. Careful control of reaction temperature and stoichiometry is key to minimizing this side reaction.
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: Insufficient reactivity of the nucleophile or deactivation of the starting material.
-
Underlying Science: The nucleophile may not be strong enough to displace the chloride at the chosen reaction temperature. Alternatively, if using a strong acid scavenger or if acidic conditions are generated, the pyridazine nitrogens can be protonated, reducing the overall electron density of the molecule and potentially deactivating the chloromethyl group.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
Use a Stronger Base/Nucleophile: If your nucleophile is an alcohol or thiol, ensure complete deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the more reactive alkoxide or thiolate.
-
Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the nucleophile and accelerate the Sₙ2 reaction.
-
Problem 2: Formation of multiple products, including a higher molecular weight byproduct.
-
Possible Cause: Quaternization of the pyridazine nitrogen.
-
Underlying Science: The chloromethyl group of one molecule can be attacked by a nitrogen atom of another pyridazine molecule, leading to the formation of a pyridazinium salt (dimer). This Sₙ2-type reaction is a common side reaction.[1][4]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to ensure the chloromethyl pyridazine is consumed quickly, minimizing its opportunity to react with itself.
-
Lower the Temperature: Quaternization often has a higher activation energy than the desired nucleophilic substitution. Running the reaction at a lower temperature can favor the desired pathway.
-
Dilution: Conducting the reaction at a lower concentration can reduce the frequency of intermolecular reactions leading to dimerization.
-
Diagram of the Quaternization Side Reaction:
Caption: Dimerization via intermolecular quaternization.
Problem 3: Product decomposes during work-up or purification.
-
Possible Cause: Instability of the final product to acidic or basic conditions, or thermal instability.
-
Underlying Science: The substituted pyridazine may be sensitive to pH changes. For example, if the substituent contains an amine, it can be protonated during an acidic wash, potentially increasing its water solubility and leading to loss of product. Some pyridazine derivatives can also be thermally labile.
-
Troubleshooting Steps:
-
Neutral Work-up: If possible, perform a neutral work-up. Quench the reaction by adding water and extract the product with an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Avoid Strong Acids/Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 1 M HCl or saturated NaHCO₃) and minimize contact time.
-
Purification Conditions: Use column chromatography at room temperature. If the product is high-boiling, consider purification techniques that do not require high heat, such as crystallization or preparative TLC/HPLC.
-
Experimental Protocols
The following is a general, adaptable protocol for the nucleophilic substitution of a chloromethyl pyridazine with an amine nucleophile.
Protocol: Synthesis of N-((Pyridazin-3-yl)methyl)aniline
Materials:
-
3-(Chloromethyl)pyridazine hydrochloride
-
Aniline (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: General workflow for amine substitution.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(chloromethyl)pyridazine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (to make a ~0.2 M solution).
-
Addition of Nucleophile: Add aniline (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for monitoring the reaction and characterizing the final product.
-
¹H NMR: The disappearance of the chloromethyl singlet (typically around δ 4.5-5.0 ppm) and the appearance of a new methylene singlet at a different chemical shift are key indicators of a successful reaction. The aromatic protons of the pyridazine ring (typically δ 7.5-9.5 ppm) can also provide structural information.[5][6]
-
¹³C NMR: The chemical shift of the methylene carbon will change significantly upon substitution of the chlorine atom.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Key Protons
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Pyridazine-H | 7.5 - 9.5 | The exact shifts are dependent on the substitution pattern. |
| -CH₂-Cl | 4.5 - 5.0 | Disappears as the reaction proceeds. |
| -CH₂-N | 3.5 - 4.5 | Appears upon successful substitution with an amine. |
| -CH₂-O | 4.0 - 5.0 | Appears upon successful substitution with an alcohol. |
| -CH₂-S | 3.0 - 4.0 | Appears upon successful substitution with a thiol. |
Note: These are approximate ranges and can vary based on the solvent and the specific structure of the molecule.
By understanding the underlying principles of reactivity and potential side reactions, and by employing careful experimental design and monitoring, researchers can effectively manage the reactivity of the chloromethyl group in pyridazines to achieve their synthetic goals.
References
Technical Support Center: Navigating the Stability of 3-Chloro-6-(chloromethyl)pyridazine
Welcome to the technical support center for 3-Chloro-6-(chloromethyl)pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but reactive building block. Here, we address common stability issues encountered during its use, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is rooted in practical, field-proven insights to help you anticipate and overcome challenges.
Introduction: Understanding the Dual Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its bifunctional nature. It possesses two electrophilic sites: the carbon atom of the chloromethyl group and the carbon atom at the 3-position of the pyridazine ring. The chloromethyl group is highly susceptible to nucleophilic substitution, behaving similarly to a benzylic halide. The electron-withdrawing nature of the pyridazine ring further activates this position, making it a prime target for a wide range of nucleophiles.[1] The chloro-substituted pyridazine ring, while less reactive than the chloromethyl group, can also undergo nucleophilic aromatic substitution, particularly under forcing conditions or with potent nucleophiles.
This dual reactivity, while synthetically useful, is also the source of its inherent instability. Undesired side reactions, oligomerization, and decomposition can occur if reaction conditions are not carefully controlled. This guide will provide the necessary knowledge to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a complex mixture of products. What are the likely side reactions?
A1: The most common side reactions stem from the two reactive sites on the molecule. Here are the primary culprits:
-
Double Substitution: If your nucleophile is sufficiently reactive and used in excess, it can displace both the chloromethyl group and the chlorine on the pyridazine ring. To favor mono-substitution at the more reactive chloromethyl position, use a controlled stoichiometry of your nucleophile (typically 1.0-1.2 equivalents) and maintain a low reaction temperature.
-
Self-Reaction/Polymerization: In the presence of a base, or even upon prolonged heating, the molecule can react with itself. The nitrogen of one pyridazine ring can act as a nucleophile, attacking the highly reactive chloromethyl group of another molecule, leading to oligomers or intractable polymeric material. This is particularly prevalent in the presence of strong, non-nucleophilic bases.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and under basic or acidic conditions, forming the corresponding alcohol, (3-chloropyridazin-6-yl)methanol. Ensure your solvents and reagents are anhydrous to minimize this side product.
-
Reaction with Solvent: Nucleophilic solvents such as alcohols or amines can compete with your intended nucleophile, leading to undesired byproducts. Whenever possible, choose non-nucleophilic solvents like THF, dioxane, acetonitrile, or toluene.
Q2: I observe a significant amount of dark, insoluble material forming in my reaction. What is causing this?
A2: The formation of dark, insoluble material is often indicative of polymerization or extensive decomposition.[2] As mentioned above, self-reaction is a likely cause, especially if a base is used or the reaction is heated for an extended period. To troubleshoot this:
-
Lower the Reaction Temperature: Many substitutions on the chloromethyl group can proceed at room temperature or even lower.
-
Control the Addition of Reagents: Add the base or the this compound solution slowly to the reaction mixture to avoid localized high concentrations that can promote self-reaction.
-
Choose Your Base Carefully: If a base is required, opt for a weaker, non-nucleophilic base like sodium bicarbonate or a hindered organic base like diisopropylethylamine (DIPEA). Strong bases like sodium hydride or potassium tert-butoxide can deprotonate trace impurities or the starting material itself, initiating polymerization.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: Proper storage is critical to maintain the integrity of this reagent. It is recommended to store this compound under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (in a freezer) | Minimizes decomposition and self-reaction. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Protects against moisture and oxygen. |
| Container | Tightly sealed, opaque container | Prevents hydrolysis and potential light-induced degradation. |
Always handle the reagent in a dry, inert atmosphere (e.g., in a glovebox or under a stream of inert gas) to prevent exposure to moisture.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
Issue: The desired product is obtained in low yield, with a significant amount of starting material remaining or the formation of multiple byproducts.
Causality and Protocol:
-
Reactivity of the Nucleophile: The chloromethyl group is highly reactive towards strong nucleophiles like primary amines and thiols, often requiring mild conditions. For weaker nucleophiles like alcohols or phenols, more forcing conditions (higher temperature, stronger base) may be necessary.
-
Protocol for Weak Nucleophiles: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in an appropriate anhydrous solvent (e.g., DMF). Add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0°C and stir for 30 minutes. Then, add a solution of this compound (1.0 eq.) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to promote self-reaction of the starting material.
-
For acidic nucleophiles (phenols, thiols): Potassium carbonate or cesium carbonate are good choices.
-
For amine substitutions: Often, an excess of the amine itself can act as the base, or a non-nucleophilic organic base like triethylamine or DIPEA can be used.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
For SN2 reactions: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Guide 2: Product Purification Challenges
Issue: Difficulty in isolating the pure product from the reaction mixture due to the presence of closely related impurities.
Common Impurities and Their Origin:
| Impurity | Origin | Recommended Purification Method |
| (3-chloropyridazin-6-yl)methanol | Hydrolysis of the starting material. | Silica gel chromatography (often more polar than the product). |
| Dimeric/Oligomeric byproducts | Self-reaction of the starting material. | Often much less soluble or have a much higher molecular weight; can sometimes be removed by precipitation/filtration or silica gel chromatography. |
| Bis-substituted product | Reaction at both the chloromethyl and the 3-chloro positions. | Careful silica gel chromatography may separate the mono- and bis-substituted products. |
Experimental Protocol: Optimized Work-up and Purification
-
Quenching: Upon reaction completion, cool the mixture to 0°C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to separate the desired product from impurities.
Mechanistic Insights: The Reactivity of the Chloromethyl Group
The high reactivity of the chloromethyl group in this compound is analogous to that of benzyl chloride.[1] The pyridazine ring, being electron-withdrawing, enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. This activation facilitates SN2 reactions.
However, under conditions that favor carbocation formation (e.g., with weaker nucleophiles in polar protic solvents), an SN1-like mechanism may also be operative. The adjacent pyridazine ring can stabilize the resulting carbocation through resonance.
Concluding Remarks
This compound is a powerful synthetic intermediate whose successful application hinges on a thorough understanding of its stability and reactivity. By carefully selecting reaction conditions—including temperature, solvent, and base—and by being mindful of the potential for side reactions, researchers can effectively harness its synthetic potential. This guide provides a foundational framework for troubleshooting common issues. For further, specific inquiries, consulting the primary literature for analogous transformations is always recommended.
References
Technical Support Center: A Researcher's Guide to Handling 3-Chloro-6-(chloromethyl)pyridazine and Preventing Polymerization
As a Senior Application Scientist, I've frequently encountered researchers facing challenges with highly reactive intermediates. One such compound, 3-Chloro-6-(chloromethyl)pyridazine, is a valuable building block in medicinal chemistry and drug development, but its utility is matched by its propensity for unwanted self-polymerization. This guide is designed to provide you with the technical insights and field-proven protocols necessary to handle this reagent successfully, ensuring the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Polymerization
This section addresses the most common issues and questions encountered when working with this compound.
Q1: What makes this compound so reactive and prone to polymerization?
Answer: The high reactivity of this compound stems from two key structural features:
-
The Chloromethyl Group (-CH₂Cl): This group is analogous to a benzyl chloride. The chlorine atom is an excellent leaving group because the resulting carbocation is stabilized by the adjacent pyridazine ring. This makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles. This is the primary site driving polymerization.[1][2][3]
-
The Pyridazine Ring: The two adjacent nitrogen atoms in the ring are electron-withdrawing, which influences the ring's reactivity. While the ring itself is electron-deficient, the nitrogen lone pairs can act as nucleophiles.
The combination of a highly reactive electrophilic chloromethyl group and a potentially nucleophilic heterocyclic system on the same molecule creates a perfect storm for self-reaction.
Q2: What is the likely mechanism of polymerization?
Answer: While a definitive, published study on the specific polymerization mechanism of this exact molecule is scarce, the process is believed to occur primarily through a self-alkylation pathway, similar to the well-known polymerization of benzyl chloride.[3] The most plausible mechanism is a Friedel-Crafts-type alkylation , where the electrophilic chloromethyl group of one molecule is attacked by the electron-rich π-system of the pyridazine ring of another molecule.[4][5][6] This process can repeat, leading to the formation of oligomers and polymers.
Heat, light, and the presence of trace amounts of Lewis acids (e.g., metal impurities) can catalyze this reaction, leading to a runaway process.
Caption: Fig 1. Proposed Friedel-Crafts-type polymerization mechanism.
Q3: How can I tell if my sample of this compound has started to polymerize?
Answer: Visual inspection and analytical characterization are key. Look for these warning signs:
-
Appearance: The pure compound should be a white to off-white solid. Any significant discoloration (yellow, brown, or black) is a strong indicator of degradation and polymerization.
-
Consistency: The material should be a free-flowing solid. The presence of clumps, viscous liquids, or hard, insoluble chunks suggests that polymerization has occurred.
-
Solubility: If the material does not fully dissolve in a solvent where it is reported to be soluble (e.g., dichloromethane, chloroform), it likely contains insoluble polymer.
-
Analytical Confirmation: The most reliable method is ¹H NMR spectroscopy. Polymerization will result in the appearance of broad, poorly resolved peaks, particularly in the aromatic and methylene bridge regions, while the sharp signals of the pure monomer diminish.
Q4: What are the definitive storage and handling procedures to prevent polymerization?
Answer: Strict adherence to proper storage and handling protocols is the most effective way to inhibit polymerization. Control of the compound's environment is paramount.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C in a freezer .[7] | Reduces thermal energy, significantly slowing the rate of self-reaction. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) .[8] | Prevents reaction with atmospheric moisture and oxygen, which can contribute to degradation pathways. |
| Light | Store in an amber vial or dark place .[7] | Protects the compound from light-induced (photochemical) degradation and polymerization. |
| Container | Tightly sealed, clean, dry glass vial .[9][10] | Prevents contamination from moisture and other reactive species. Avoids metal containers or caps with exposed metal that could act as Lewis acid catalysts. |
Part 2: Experimental Protocols & Troubleshooting
This section provides step-by-step procedures and a logical workflow for troubleshooting common issues.
Protocol 1: Safe Handling and Dispensing
This protocol minimizes the exposure of the reagent to polymerization triggers.
-
Preparation: Before removing the reagent from the freezer, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid when the vial is opened.
-
Inert Atmosphere: Perform all manipulations in a fume hood[11] and preferably under a stream of inert gas (Argon or Nitrogen).
-
Dispensing: Use clean, dry, non-metallic tools (e.g., a Teflon or glass spatula) to dispense the solid. Metal spatulas can introduce trace Lewis acids that catalyze polymerization.
-
Weighing: Weigh the required amount quickly into a clean, dry reaction vessel that has already been flushed with inert gas.
-
Resealing: Immediately after dispensing, flush the headspace of the storage vial with inert gas, seal it tightly, wrap the seal with paraffin film for extra security, and return it to the -20°C freezer.
Troubleshooting Workflow
If you suspect polymerization, follow this logical guide to assess the situation and decide on the next steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 120276-59-7|this compound|BLD Pharm [bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions with 3-Chloro-6-(chloromethyl)pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-6-(chloromethyl)pyridazine. This versatile bifunctional building block presents unique opportunities in chemical synthesis, but its dual reactivity can also pose challenges in achieving desired regioselectivity. This guide is structured to provide in-depth, field-proven insights into controlling the outcomes of your reactions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Understanding the Dual Reactivity of this compound
The core challenge in working with this compound lies in its two distinct electrophilic centers, which are susceptible to nucleophilic attack. The outcome of a reaction is a competition between two primary pathways:
-
SNAr at the C3-Position: A nucleophilic aromatic substitution at the electron-deficient pyridazine ring, displacing the chloride.
-
SN2 at the Chloromethyl Group: A nucleophilic substitution at the benzylic-like sp³-hybridized carbon, displacing the chloride.
The key to a successful and selective synthesis is to understand and manipulate the factors that favor one pathway over the other.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of products from the reaction of my nucleophile with this compound. How can I improve the selectivity?
This is the most common issue encountered with this reagent. Achieving high regioselectivity depends on a careful interplay of several factors, primarily the nature of your nucleophile and the reaction conditions. The two competing reaction pathways, SNAr and SN2, have different activation energies and are sensitive to the electronic and steric properties of the reactants.
Q2: Which position is generally more reactive?
There isn't a single answer to this, as the "more reactive" position depends on the specific reaction conditions and the nucleophile used. However, we can make predictions based on established principles:
-
The chloromethyl group is generally more susceptible to attack by soft nucleophiles and under conditions that favor SN2 reactions (e.g., lower temperatures, polar aprotic solvents). The transition state for SN2 reactions is often less sterically hindered and has a lower activation energy, making this the kinetically favored pathway in many cases.[1][2][3][4]
-
The C3-chloro position on the pyridazine ring is part of a π-deficient aromatic system, making it susceptible to SNAr. This reaction proceeds through a high-energy Meisenheimer complex intermediate. While the activation energy may be higher, the resulting aromatic product is often more stable. This pathway is generally favored by hard nucleophiles and at higher temperatures that allow the reaction to reach thermodynamic equilibrium.[1][2][3][4]
Q3: How does the "hardness" or "softness" of my nucleophile affect the reaction outcome?
The Hard and Soft Acids and Bases (HSAB) theory is a powerful tool for predicting the regioselectivity in this system.
-
Hard Nucleophiles (e.g., alkoxides, primary amines, fluoride ions) have a high charge density and are less polarizable. They tend to favor reaction at the harder electrophilic center , which is the sp²-hybridized carbon at the C3-position of the pyridazine ring.
-
Soft Nucleophiles (e.g., thiolates, iodide ions, phosphines) have a lower charge density and are more polarizable. They prefer to react at the softer electrophilic center , which is the sp³-hybridized carbon of the chloromethyl group.
By choosing a nucleophile with the appropriate hardness or softness, you can significantly influence the direction of the reaction.
Troubleshooting Guide
Issue 1: Predominant or significant formation of the SNAr product when the SN2 product is desired.
-
Problem: Your nucleophile is preferentially attacking the pyridazine ring at the C3 position instead of the chloromethyl group.
-
Root Cause Analysis: This typically occurs when using "harder" nucleophiles or when the reaction is run at elevated temperatures, favoring the thermodynamically more stable product.
-
Solutions:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled SN2 product.[1][2][3][4]
-
Modify the Nucleophile: If possible, switch to a "softer" version of your nucleophile. For example, if you are using an amine, consider using a more polarizable amine or converting it to a different nucleophilic species.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) which can accelerate SN2 reactions.
-
Issue 2: Predominant or significant formation of the SN2 product when the SNAr product is desired.
-
Problem: Your nucleophile is preferentially attacking the chloromethyl group instead of the pyridazine ring.
-
Root Cause Analysis: This is common with "softer" nucleophiles or when the reaction is run under kinetic control (low temperatures).
-
Solutions:
-
Increase the Reaction Temperature: Carefully increase the reaction temperature to allow the system to overcome the higher activation energy of the SNAr pathway and reach thermodynamic equilibrium. Monitor for decomposition.
-
Use a "Harder" Nucleophile: If your desired transformation allows, switch to a harder nucleophile. For example, if you are performing an alkoxylation, use the sodium alkoxide directly.
-
Solvent Choice: A polar protic solvent (e.g., ethanol, isopropanol) can stabilize the charged Meisenheimer intermediate in the SNAr pathway, potentially favoring this reaction.
-
Issue 3: Formation of di-substituted products.
-
Problem: The nucleophile reacts at both the C3-chloro and the chloromethyl positions.
-
Root Cause Analysis: This occurs when using a large excess of the nucleophile or when the mono-substituted product is of comparable or higher reactivity than the starting material under the reaction conditions.
-
Solutions:
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of the second substitution.
-
Issue 4: Formation of a pyridazinone byproduct.
-
Problem: You observe a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group.
-
Root Cause Analysis: The chloropyridazine moiety is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and a base.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate your product.
-
Experimental Protocols
Protocol 1: Selective SN2 Amination at the Chloromethyl Group (Kinetic Control)
This protocol is designed to favor the formation of 6-(aminomethyl)-3-chloropyridazine derivatives.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous acetonitrile to the cooled reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective SNAr Alkoxylation at the C3-Position (Thermodynamic Control)
This protocol is designed to favor the formation of 3-alkoxy-6-(chloromethyl)pyridazine derivatives.
-
Nucleophile Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the sodium alkoxide by adding the desired alcohol (e.g., methanol, ethanol) to a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Nucleophile Addition: Slowly add the freshly prepared sodium alkoxide solution to the solution of the pyridazine derivative at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Data Summary
| Parameter | Selective SN2 at Chloromethyl Group | Selective SNAr at C3-Position |
| Typical Nucleophile | Soft (e.g., secondary amines, thiols) | Hard (e.g., alkoxides, primary amines) |
| Temperature | Low (e.g., 0 °C to RT) | Elevated (e.g., RT to reflux) |
| Control Type | Kinetic | Thermodynamic |
| Favored Solvent | Polar aprotic (e.g., ACN, DMF) | Polar (protic or aprotic) |
| Common Base | Non-nucleophilic organic (e.g., DIPEA) | Strong inorganic (e.g., NaH, K₂CO₃) |
Visualization of Reaction Pathways
Caption: Decision workflow for controlling regioselectivity.
References
Validation & Comparative
Part 1: In-Depth NMR Analysis of 3-Chloro-6-(chloromethyl)pyridazine
An In-Depth Guide to the Spectroscopic Analysis of 3-Chloro-6-(chloromethyl)pyridazine: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of success. Pyridazine derivatives, in particular, are scaffolds of significant interest due to their wide-ranging biological activities.[1] This guide provides a comprehensive analysis of this compound, a key synthetic intermediate. Our focus will be on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural verification, complemented by a comparative discussion of other essential analytical techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.[1] For a molecule like this compound, with its distinct electronic environments, NMR provides unambiguous structural confirmation.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region for the pyridazine ring protons and the aliphatic region for the chloromethyl group protons.
-
Pyridazine Ring Protons (H4, H5): The protons on the pyridazine ring, H4 and H5, are chemically non-equivalent. They form an AX spin system and are expected to appear as two doublets due to mutual coupling.
-
H5: This proton is adjacent to a carbon (C6) bearing the electron-withdrawing chloromethyl group. It is expected to be the most downfield of the two ring protons, likely appearing around δ 7.9-8.1 ppm .
-
H4: This proton is adjacent to the carbon (C3) bearing a chlorine atom. Its chemical shift is predicted to be slightly upfield compared to H5, in the range of δ 7.7-7.9 ppm . For comparison, the symmetrical 3,6-dichloropyridazine shows a singlet for its two equivalent protons at approximately 7.73 ppm.[2]
-
Coupling: A typical ortho-coupling constant on a pyridazine ring would be expected, with ³J(H4-H5) ≈ 9.0 Hz.
-
-
Chloromethyl Protons (H7): The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The presence of the electronegative chlorine atom and the aromatic ring will shift this signal downfield. Based on analogous structures like 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, where the -CH₂Cl signal appears at δ 4.76 ppm, a similar shift is expected here.[3] The predicted chemical shift is in the range of δ 4.8-5.0 ppm .
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five unique carbon environments in the molecule.
-
C3 and C6: These two carbons are directly attached to highly electronegative chlorine and nitrogen atoms, causing significant deshielding. They are expected to be the most downfield signals in the spectrum. Based on data for 3,6-disubstituted pyridazines, these carbons typically resonate above 150 ppm.[4][5] We predict C3 to be around δ 154-156 ppm and C6 to be slightly different, perhaps δ 157-159 ppm , due to the different substituent (-Cl vs. -CH₂Cl).
-
C4 and C5: These are the protonated carbons of the pyridazine ring. They are expected to resonate in the aromatic region, typically upfield from the substituted carbons. We predict their signals to appear in the range of δ 130-134 ppm . 2D NMR techniques like HSQC would be required for unambiguous assignment.
-
C7 (Chloromethyl Carbon): The carbon of the -CH₂Cl group is an aliphatic carbon but is deshielded by the adjacent chlorine atom. Its chemical shift is characteristically found in the δ 40-45 ppm range.[6]
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| C3 | - | δ 154-156 ppm |
| H4 / C4 | δ 7.7-7.9 ppm (d, J ≈ 9.0 Hz) | δ 130-134 ppm |
| H5 / C5 | δ 7.9-8.1 ppm (d, J ≈ 9.0 Hz) | δ 130-134 ppm |
| C6 | - | δ 157-159 ppm |
| H7 / C7 | δ 4.8-5.0 ppm (s, 2H) | δ 40-45 ppm |
Part 2: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a more robust and comprehensive characterization. This is a self-validating system where orthogonal methods confirm the findings of the primary analysis.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Precise H-C framework, atom connectivity, stereochemistry. | Unambiguously confirms the substitution pattern and structure. | Relatively low sensitivity; requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Confirms the molecular formula (C₅H₄Cl₂N₂). The distinct isotopic pattern from two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) is a definitive indicator. | Does not provide information on atom connectivity (isomerism). |
| Infrared (IR) Spectroscopy | Presence of functional groups.[7] | Confirms C-Cl stretches (~700-800 cm⁻¹), aromatic C=C/C=N stretches (~1400-1600 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹). | Provides limited information on the overall molecular structure; many compounds share similar functional groups. |
| UV-Vis Spectroscopy | Information on the electronic conjugated system. | Can confirm the presence of the pyridazine aromatic system through its characteristic π → π* transitions. | Non-specific; provides little structural detail compared to NMR. |
Synergistic Workflow for Structural Elucidation
The most trustworthy analytical workflow leverages these techniques in concert.
Caption: A synergistic workflow for the robust structural confirmation of synthesized compounds.
Part 3: Experimental Protocols
Adherence to standardized protocols is critical for reproducibility and data integrity.
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of dry this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Standard Addition: The solvent typically contains a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal reference standard.
-
Homogenization: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
-
Instrument: Bruker Avance III 400 MHz Spectrometer (or equivalent).
-
Software: TopSpin 3.x or higher.
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition Parameters:
-
Solvent Lock: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for quantitative analysis.
-
Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.
-
Spectral Width (SW): Set to cover a range of -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse experiment with NOE (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Requires significantly more scans than ¹H NMR due to the low natural abundance of ¹³C. Start with 1024 scans and increase if necessary.
-
Spectral Width (SW): Set to cover a range of 0 to 200 ppm.
Conclusion
The structural analysis of this compound is definitively achieved through a combination of 1D ¹H and ¹³C NMR spectroscopy. The predicted spectra show a clear set of signals that correspond directly to the molecule's unique structural features. By integrating these findings with orthogonal data from Mass Spectrometry and IR Spectroscopy, researchers can achieve an exceptionally high level of confidence in the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Dichloropyridazine(141-30-0) 1H NMR [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. spectrabase.com [spectrabase.com]
- 6. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Mass Spectrometry Analysis of 3-Chloro-6-(chloromethyl)pyridazine and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of heterocyclic compounds are paramount. 3-Chloro-6-(chloromethyl)pyridazine and its derivatives are important building blocks in medicinal chemistry, valued for their role in synthesizing a range of biologically active molecules.[1] Mass spectrometry stands as a cornerstone technique for the analysis of these compounds, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, grounded in experimental data from closely related analogues and established principles of fragmentation.
A Tale of Two Ionization Techniques: Hard vs. Soft Ionization for Chlorinated Pyridazines
The choice of ionization technique is a critical first step in any mass spectrometric analysis, dictating the nature and extent of fragmentation and, consequently, the information that can be gleaned from the resulting spectrum. For a molecule like this compound, both hard and soft ionization methods present distinct advantages and disadvantages.
Electron Ionization (EI): The Hard Approach for Structural Detail
Electron ionization (EI) is a classic, high-energy technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[2] This results in a detailed fragmentation pattern that can be invaluable for structural elucidation and for creating a specific fingerprint for library matching.
Given the lack of a publicly available EI mass spectrum for this compound, we can predict its behavior by examining a close structural analog, 3-chloro-6-methylpyridazine. The PubChem entry for this compound indicates a molecular ion at m/z 128.[3] For this compound (molecular weight ~162 g/mol ), the molecular ion region would be a key diagnostic feature. Due to the natural isotopic abundance of chlorine (35Cl:37Cl ≈ 3:1), the molecular ion will appear as a characteristic doublet, with the M+ peak at m/z 162 (containing 35Cl) and the M+2 peak at m/z 164 (containing 37Cl), with a relative intensity ratio of approximately 3:1. This isotopic signature is a hallmark of monochlorinated compounds.[4]
Electrospray Ionization (ESI): A Softer Touch for Molecular Weight Determination and Beyond
In contrast to EI, electrospray ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation in the ion source.[5] This makes it ideal for determining the molecular weight of the intact molecule. For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]+, at m/z 163 and 165, again showing the characteristic 3:1 isotopic pattern for chlorine.
The true power of ESI for structural analysis is unleashed when coupled with tandem mass spectrometry (MS/MS). By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), a controlled fragmentation pattern can be generated. Studies on fused nitrogen-containing ring systems, including chlorinated derivatives, have shown that fragmentation often involves characteristic cross-ring cleavages of the pyridazine ring.[6]
| Ionization Technique | Advantages for this compound Analysis | Disadvantages |
| Electron Ionization (EI) | - Provides detailed structural information from extensive fragmentation. - Creates a reproducible "fingerprint" for library matching. - Well-suited for coupling with Gas Chromatography (GC). | - The molecular ion may be weak or absent due to extensive fragmentation. - The high energy may cause degradation of the reactive chloromethyl group. |
| Electrospray Ionization (ESI) | - Readily provides molecular weight information from the [M+H]+ ion. - Soft ionization preserves the intact molecule. - Easily coupled with Liquid Chromatography (LC) for analysis of complex mixtures. - Tandem MS (MS/MS) allows for controlled fragmentation and detailed structural analysis. | - Provides limited structural information without MS/MS. - Ionization efficiency can be matrix-dependent. |
Charting the Fragmentation Pathways
Understanding the fragmentation pathways of this compound is key to interpreting its mass spectra and distinguishing it from its isomers and derivatives. While no specific experimental spectra for this compound are publicly available, we can propose logical fragmentation routes based on the known behavior of related structures.
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation of this compound is likely to be initiated by the loss of a chlorine radical from the chloromethyl group, which is a labile leaving group, or by cleavage of the pyridazine ring.
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI-MS/MS, the fragmentation of the protonated molecule [M+H]+ is expected to proceed through pathways that maintain a positive charge. This could involve the loss of neutral molecules like HCl or cleavage of the pyridazine ring. A study on similar heterocyclic systems suggests that cross-ring cleavages are common fragmentation routes.[6]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
A Practical Workflow for Analysis
A robust analytical method requires careful consideration of the entire workflow, from sample preparation to data acquisition.
Experimental Protocol: Sample Preparation
Given the reactive nature of the chloromethyl group, sample preparation should be conducted with care to avoid degradation.
-
Sample Dissolution: Dissolve the sample in a suitable solvent such as acetonitrile or methanol. For LC-MS analysis, the final solvent should be compatible with the mobile phase.
-
Dilution: Dilute the sample to an appropriate concentration for mass spectrometric analysis, typically in the low µg/mL to ng/mL range.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before injection to protect the analytical column and mass spectrometer.
-
Derivatization (Optional): For certain applications, derivatization of the chloromethyl group could be performed to enhance chromatographic separation or ionization efficiency. However, for initial characterization, analysis of the underivatized compound is preferred.
Experimental Protocol: GC-MS Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorinated pyridazines.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.
-
Injection: 1 µL splitless injection at 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
Experimental Protocol: LC-MS/MS Analysis
LC-MS/MS is ideal for the analysis of less volatile derivatives or for achieving very low detection limits.
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[7]
-
Column: A C18 reversed-phase column, such as a Shim-pack GIST C18 (100 mm x 2.1 mm, 2 µm), is suitable for separating pyridazine derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification of specific derivatives or product ion scanning for structural elucidation.
Caption: A generalized workflow for the mass spectrometric analysis.
Interpreting the Data: Key Signatures and Potential Pitfalls
The mass spectrum of this compound and its derivatives will contain several key pieces of information:
-
Molecular Weight: The molecular ion (in EI) or the protonated molecule (in ESI) will confirm the molecular weight of the compound.
-
Isotopic Pattern: The characteristic 3:1 ratio of the M+ and M+2 peaks is definitive evidence for the presence of one chlorine atom. For dichlorinated derivatives, a more complex pattern with M+, M+2, and M+4 peaks will be observed.
-
Fragmentation Pattern: The fragment ions provide a roadmap to the molecule's structure. The loss of Cl, CH2Cl, and ring cleavage products are all diagnostic.
A significant challenge in the analysis of this compound is the reactivity of the chloromethyl group. This functional group can be susceptible to hydrolysis or reaction with nucleophiles in the sample matrix or even in the ion source of the mass spectrometer. This could lead to the formation of artifacts, such as the corresponding hydroxymethyl or methoxymethyl derivatives if methanol is used as a solvent. Careful sample handling and the use of inert analytical systems are crucial to minimize these issues.
Comparative Data Summary
The following table summarizes the expected key ions for this compound and a potential derivative, 3-chloro-6-(hydroxymethyl)pyridazine, under different ionization conditions.
| Compound | Ionization | Expected Key Ions (m/z) and Description |
| This compound | EI | 162/164 (M+•), 127 ([M-Cl]+•), 113 ([M-CH2Cl]+•) |
| ESI-MS/MS | 163/165 ([M+H]+), 127 ([M+H-HCl]+) | |
| 3-Chloro-6-(hydroxymethyl)pyridazine | EI | 144/146 (M+•), 115 ([M-CHO]+•), 109 ([M-Cl]+•) |
| ESI-MS/MS | 145/147 ([M+H]+), 127 ([M+H-H2O]+) |
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a powerful tool for their characterization and quantification. The choice between a hard ionization technique like EI and a soft technique like ESI will depend on the specific analytical goals. EI-GC-MS provides rich structural detail through fragmentation, while ESI-LC-MS/MS offers excellent sensitivity and is ideal for determining molecular weight and analyzing complex mixtures. A thorough understanding of the predicted fragmentation pathways, coupled with careful sample preparation and method development, will enable researchers to confidently identify and characterize these important synthetic intermediates.
References
- 1. sarpublication.com [sarpublication.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
comparing the reactivity of 3-Chloro-6-(chloromethyl)pyridazine with other chloromethyl heterocycles
An In-Depth Guide to the Comparative Reactivity of 3-Chloro-6-(chloromethyl)pyridazine and Other Key Chloromethyl Heterocycles
Introduction: The Critical Role of Chloromethyl Heterocycles in Synthesis
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are foundational elements. Among the vast array of functionalized heterocycles, chloromethyl-substituted systems stand out as exceptionally versatile electrophilic building blocks. Their utility lies in the reactive C-Cl bond, which allows for the strategic introduction of the heterocyclic motif into larger molecules via nucleophilic substitution. This reactivity is particularly crucial in the synthesis of kinase inhibitors, agrochemicals, and other biologically active compounds where the heterocycle plays a key role in molecular recognition and binding.[1]
However, not all chloromethyl heterocycles are created equal. The nature of the aromatic ring—specifically the number and position of nitrogen atoms—profoundly influences the electrophilicity of the methylene carbon. This guide, written from the perspective of a Senior Application Scientist, provides a detailed comparison of the reactivity of This compound against other widely used analogues, including 2-(Chloromethyl)pyridine and 2-(Chloromethyl)pyrimidine . We will dissect the underlying electronic principles governing their reactivity, present a framework for experimental validation, and discuss the practical implications for reaction design and optimization.
Part 1: A Theoretical Framework for Reactivity
The primary reaction pathway for these compounds is a bimolecular nucleophilic substitution (SN2) reaction.[1] The rate of this reaction is dictated by several key factors, but for comparing substrates with the same leaving group (Cl-) and nucleophile, the focus shifts to the intrinsic properties of the electrophile.
-
Electronic Effects of the Heterocyclic Core : The defining feature of these molecules is the electron-withdrawing nature of the nitrogen atoms within the aromatic ring. This has two major consequences:
-
Inductive Effect (-I) : Nitrogen is more electronegative than carbon, pulling electron density away from the ring carbons and, by extension, from the attached chloromethyl group.
-
Mesomeric (Resonance) Effect (-M) : The nitrogen atoms can participate in resonance, further delocalizing electron density and enhancing the electrophilicity of ring carbons.
Together, these effects increase the partial positive charge (δ+) on the methylene carbon of the -CH₂Cl group, making it a more "attractive" target for nucleophiles and accelerating the SN2 reaction.[2]
-
-
The Position and Number of Nitrogen Atoms : The magnitude of the electron-withdrawing effect is not uniform. The 1,2-arrangement of nitrogens in pyridazine creates a significant dipole moment and a powerful, localized electron sink.[3] In contrast, the 1,3-arrangement in pyrimidine results in a different distribution of electron density. This structural variance is the primary driver of the reactivity differences we will explore.
-
Leaving Group Ability : The chloride ion is a reasonably good leaving group, being the conjugate base of a strong acid (HCl). Its ability to depart is relatively consistent across the substrates, allowing us to isolate the effect of the heterocyclic structure on the reaction rate.[4][5]
Part 2: Comparative Analysis of Key Chloromethyl Heterocycles
To establish a clear hierarchy of reactivity, we will analyze the electronic properties of our target compound and its key comparators.
The Subject: this compound
This molecule possesses a unique combination of activating features:
-
Pyridazine Core : The two adjacent nitrogen atoms exert a potent, combined electron-withdrawing effect. This strongly enhances the electrophilicity of the attached methylene carbon. The high dipole moment of the pyridazine ring is a testament to this charge separation.[3]
-
C3-Chloro Substituent : The additional chloro group on the pyridazine ring further withdraws electron density via the inductive effect, amplifying the electrophilicity of the chloromethyl group at the C6 position.
Based on these features, we can hypothesize that this compound is a highly reactive electrophile in SN2 reactions.
The Comparators
-
2-(Chloromethyl)pyridine : With only one nitrogen atom, the pyridine ring is less electron-withdrawing than a diazine ring.[6][7] While still activated relative to a simple alkyl chloride, its reactivity is expected to be significantly lower than its pyridazine and pyrimidine counterparts. It serves as a useful baseline for the effect of a single heteroatom.
-
2-(Chloromethyl)pyrimidine : The two nitrogen atoms in a 1,3-relationship provide a strong electron-withdrawing effect.[1][2] This makes the methylene carbon highly electrophilic. The key question is how this 1,3-arrangement compares to the 1,2-arrangement in pyridazine. Theoretical and experimental evidence suggests that the cumulative electron-withdrawing effect in diazines makes them more susceptible to nucleophilic attack than pyridine.[8]
Reactivity Hypothesis
Based on the analysis of electronic effects, the predicted order of reactivity towards a given nucleophile under SN2 conditions is:
This compound > 2-(Chloromethyl)pyrimidine > 2-(Chloromethyl)pyridine
The additional chloro-substituent on the pyridazine ring, combined with the inherent high electrophilicity of the 1,2-diazine system, should place it at the top of this reactivity scale.
Part 3: Experimental Design for Reactivity Validation
To empirically validate our hypothesis, a quantitative kinetic study is essential. This protocol describes a robust method for determining the relative rate constants of nucleophilic substitution for the selected heterocycles.
Objective
To determine the second-order rate constants (k₂) for the reaction of this compound, 2-(Chloromethyl)pyrimidine, and 2-(Chloromethyl)pyridine with a model nucleophile, piperidine, in a polar aprotic solvent.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis via ¹H NMR spectroscopy.
Detailed Experimental Protocol
-
Materials and Reagents :
-
This compound
-
2-(Chloromethyl)pyrimidine hydrochloride*
-
2-(Chloromethyl)pyridine hydrochloride*
-
Piperidine (Nucleophile)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Potassium carbonate (K₂CO₃, anhydrous)
*Note: Commercial 2-(chloromethyl)pyrimidine and -pyridine are often supplied as hydrochloride salts. These must be neutralized to the free base form prior to or during the reaction, as the protonated ring is highly deactivated towards SN2 reactions.[9] This is achieved by adding a non-nucleophilic base like K₂CO₃.
-
-
Preparation of Solutions (in a glovebox or under inert atmosphere) :
-
Electrophile Stocks (0.1 M) : For each heterocycle, dissolve 0.1 mmol in 1 mL of DMSO-d₆.
-
Nucleophile Stock (0.1 M) : Dissolve 0.1 mmol of piperidine in 1 mL of DMSO-d₆.
-
Internal Standard Stock (0.05 M) : Dissolve 0.05 mmol of 1,3,5-trimethoxybenzene in 1 mL of DMSO-d₆.
-
-
NMR Experiment (performed in triplicate for each electrophile) :
-
To a clean, dry NMR tube, add 400 µL of the electrophile stock solution and 100 µL of the internal standard stock solution.
-
For hydrochloride salts, add ~1.5 equivalents of anhydrous K₂CO₃ powder to the tube to ensure neutralization.
-
Place the NMR tube in the spectrometer and allow it to equilibrate at a constant temperature (e.g., 25.0 °C). Acquire an initial spectrum (t=0 baseline).
-
Remove the tube, swiftly inject 100 µL of the piperidine stock solution, mix thoroughly, and immediately re-insert into the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Processing and Analysis :
-
Identify characteristic, non-overlapping peaks for the starting material (e.g., the -CH₂Cl protons) and the product (e.g., the newly formed -CH₂-N protons).
-
For each time point, integrate the peaks corresponding to the starting material, product, and the internal standard.
-
Normalize the integrals of the reactant and product to the integral of the internal standard to determine their relative concentrations over time.
-
Plot the data according to the second-order integrated rate law to calculate the rate constant, k₂.
-
Expected Quantitative Data (Hypothetical)
The following table summarizes the expected outcome of the kinetic experiment, presenting hypothetical but scientifically reasoned relative rate constants.
| Electrophile | Relative Rate Constant (krel) | Rationale for Reactivity |
| 2-(Chloromethyl)pyridine | 1 | Baseline reactivity from a single, moderately electron-withdrawing nitrogen atom. |
| 2-(Chloromethyl)pyrimidine | ~150 | Strong activation from two electron-withdrawing nitrogen atoms in a 1,3-arrangement.[2] |
| This compound | ~400 | Exceptional activation due to the combined -I effect of two adjacent nitrogen atoms and the additional chloro-substituent on the ring. |
Part 4: Discussion and Practical Implications
The experimental data would be expected to confirm our initial hypothesis: This compound is a significantly more reactive SN2 substrate than its pyrimidine and pyridine analogues.
Causality Behind the Reactivity Trend
The enhanced reactivity of the pyridazine system stems directly from its unique electronic structure. The adjacent nitrogen atoms create a powerful, localized electron deficiency that is relayed to the exocyclic chloromethyl group. This effect is more pronounced than in pyrimidine, where the nitrogen atoms are separated. The addition of a C3-chloro group further depletes the ring of electron density, pushing the reactivity even higher.
This can be visualized by considering the Lowest Unoccupied Molecular Orbital (LUMO). For an effective SN2 reaction, the LUMO should have a significant lobe on the carbon atom of the C-Cl bond. The strong electron-withdrawing groups in this compound lower the energy of this orbital and increase its coefficient on the target carbon, facilitating attack by the nucleophile's Highest Occupied Molecular Orbital (HOMO).[10]
Caption: Logical relationship of electronic effects and reactivity.
Guidance for the Synthetic Chemist
-
For Rapid, Mild Reactions : When a high degree of reactivity is desired to enable reactions at room temperature or with weaker nucleophiles, This compound is the superior choice. Its high electrophilicity can drive difficult substitutions to completion.
-
For Controlled, Selective Reactions : If chemoselectivity is a concern or if the nucleophile is exceptionally strong, the less reactive 2-(Chloromethyl)pyridine may be preferable to avoid side reactions or over-alkylation.
-
Balancing Reactivity and Availability : 2-(Chloromethyl)pyrimidine often represents a good balance between high reactivity and commercial availability, making it a workhorse reagent in many synthetic campaigns.[1]
-
Potential Side Reactions : For highly activated systems like this compound, chemists must be mindful of competing nucleophilic aromatic substitution (SNAr) at the C3 position, especially with aggressive nucleophiles or at elevated temperatures.[11] Careful control of stoichiometry and temperature is crucial.
Conclusion
The reactivity of chloromethyl heterocycles is a nuanced interplay of electronic effects dictated by the number and arrangement of nitrogen atoms within the aromatic core. Our analysis, grounded in fundamental principles of physical organic chemistry, positions This compound as a highly activated electrophile, surpassing the reactivity of common analogues like 2-(chloromethyl)pyrimidine and 2-(chloromethyl)pyridine. This enhanced reactivity, driven by the synergistic electron-withdrawing properties of the 1,2-diazine core and an additional chloro-substituent, makes it an invaluable tool for syntheses requiring mild conditions or the use of challenging nucleophiles. By understanding this reactivity hierarchy, researchers can make more informed decisions in the design of synthetic routes, leading to improved efficiency, yield, and selectivity in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 3-Chloro-6-(chloromethyl)pyridazine Substitution Products
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern heterocycle chemistry, appearing in numerous bioactive molecules. The bifunctional starting material, 3-chloro-6-(chloromethyl)pyridazine, is a particularly versatile building block, offering two distinct electrophilic sites for nucleophilic attack. However, this versatility presents a critical challenge: regioselectivity. When reacting this molecule with a nucleophile, substitution can occur at the C6-chloromethyl position via an SN2 pathway or at the C3-chloro position on the aromatic ring via a nucleophilic aromatic substitution (SNAr) mechanism.
Unambiguously determining the resulting molecular structure is not merely an academic exercise; it is fundamental to establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and causality, to empower researchers to confidently validate the structure of their pyridazine derivatives.
The Dichotomy of Reactivity: C6 vs. C3 Substitution
The regiochemical outcome of the reaction is dictated by a delicate interplay of factors including the nature of the nucleophile, solvent polarity, and reaction temperature.
-
SN2 at the C6-Chloromethyl Position: The chloromethyl group is a classic SN2 substrate. This pathway is generally favored by softer, less sterically hindered nucleophiles (e.g., thiols, secondary amines) and conditions that promote bimolecular substitution, such as polar aprotic solvents.
-
SNAr at the C3-Chloro Position: The C3 position is electron-deficient due to the inductive effect of the ring nitrogens and the chlorine atom, making it susceptible to SNAr. This pathway is often favored by strong, hard nucleophiles like alkoxides or under conditions that can stabilize the intermediate Meisenheimer complex.[1] In some cases, forcing conditions like high temperatures are required to overcome the activation energy for this pathway.[2]
The choice of reaction conditions can steer the outcome, but experimental validation remains the final arbiter of the product's identity.
Caption: Regiochemical outcomes of nucleophilic substitution.
Comparative Analysis of Spectroscopic Techniques
A multi-pronged analytical approach is essential for irrefutable structure determination. While each technique provides valuable information, their combined power lies in cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for distinguishing between the C6 and C3 substituted isomers. A full assignment using ¹H, ¹³C, and 2D-NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provides conclusive evidence.
Causality Behind Spectral Differences:
-
¹H NMR: The chemical shift of the methylene protons (-CH₂-) is the most immediate indicator. Substitution at this position (SN2) directly alters the electronic environment of these protons, causing a significant upfield or downfield shift compared to the starting material's signal (typically ~4.8 ppm). In contrast, SNAr at C3 leaves the -CH₂Cl group intact, and its proton signal will remain largely unchanged. Furthermore, substitution at C3 directly perturbs the aromatic protons (H4 and H5), altering their chemical shifts and coupling constants.
-
¹³C NMR: The chemical shifts of the methylene carbon (C7) and the ring carbons (C3 and C6) are highly informative. SN2 substitution changes the C7 chemical shift, while SNAr substitution dramatically impacts the C3 chemical shift.
-
HMBC (2D-NMR): This is the ultimate arbiter. An HMBC experiment reveals 2- and 3-bond correlations between protons and carbons. For a C6-substituted product, a correlation will be observed between the protons of the newly introduced nucleophile and the methylene carbon (C7). For a C3-substituted product, correlations will be seen between the nucleophile's protons and the C3 and C4 carbons of the pyridazine ring. This provides an unbreakable link between the substituent and its point of attachment.[3]
Comparative NMR Data Summary
| Spectral Feature | C6-Substitution Isomer (SN2 Product) | C3-Substitution Isomer (SNAr Product) | Rationale |
| ¹H: -CH₂- Signal | Significant shift from ~4.8 ppm | Remains near ~4.8 ppm | Direct change in the chemical environment of the methylene group. |
| ¹H: Aromatic Signals | Minor changes to H4, H5 shifts | Significant shifts for H4, H5 | Direct perturbation of the aromatic ring's electronics. |
| ¹³C: C7 (-CH₂-) Signal | Significant shift from ~45 ppm | Remains near ~45 ppm | Direct change in the substituent on the methylene carbon. |
| ¹³C: C3 Signal | Remains near ~155 ppm | Significant shift from ~155 ppm | Direct substitution at the C3 position of the ring. |
| Key HMBC Correlation | Protons on Nu ↔ C7 (-CH₂-) | Protons on Nu ↔ C3 (ring) | Unambiguously maps the connectivity of the new substituent. |
Mass Spectrometry (MS): A Corroborative Technique
Mass spectrometry provides the molecular weight of the product, confirming that a substitution has occurred. More importantly, the fragmentation pattern, typically from Electron Ionization (EI) or Collision-Induced Dissociation (CID), can offer structural clues that support NMR data.
Distinguishing Fragmentation Pathways:
-
C6-Substitution Isomer: Often shows a characteristic fragmentation pattern involving the cleavage of the bond between the methylene group and the nucleophile or the bond between the ring and the methylene group. The loss of the entire -CH₂-Nu fragment is a common observation.
-
C3-Substitution Isomer: Fragmentation is more likely to involve the pyridazine ring itself. The initial fragmentation may involve the loss of the substituent from the ring, followed by characteristic ring cleavage patterns.[4][5]
While MS can provide strong evidence, it is generally considered less definitive than NMR for distinguishing these specific regioisomers without detailed fragmentation studies of both authenticated standards.
X-Ray Crystallography: The Gold Standard
For novel compounds or in cases of extreme ambiguity, single-crystal X-ray crystallography provides unequivocal proof of structure.[6][7][8] By determining the precise spatial arrangement of every atom, it leaves no doubt as to the connectivity. The primary limitation is the requirement to grow a high-quality single crystal, which is not always feasible. The results from X-ray crystallography can be used to definitively assign NMR and MS data for future reference.[9][10]
Caption: A self-validating workflow for structure determination.
Experimental Protocols
Trustworthy data begins with robust and well-documented protocols.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a model reaction with morpholine, a common secondary amine nucleophile.
-
Setup: To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.5 eq) and morpholine (1.2 eq).
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the product. Note: The two isomers, if formed, may be separable by chromatography.
Protocol 2: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Note the chemical shift, multiplicity, and integration of all signals, paying close attention to the methylene (-CH₂-) and aromatic regions.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to distinguish CH/CH₃ from CH₂ signals.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the experiment to detect correlations over a range of coupling constants (typically set for ~8 Hz). Process the 2D data and identify key correlations between the substituent protons and the pyridazine core carbons (C3, C4, C7).
Conclusion
The structural validation of this compound derivatives is a critical step that demands a rigorous and systematic approach. While both SN2 and SNAr pathways are possible, a comprehensive analysis centered on 1D and 2D NMR spectroscopy provides the most reliable and accessible means of distinguishing the resulting regioisomers. The chemical shift of the C6-methylene group serves as a primary indicator, but the unambiguous correlations revealed by an HMBC experiment provide the highest level of confidence. Mass spectrometry acts as an essential corroborative tool, with X-ray crystallography available as the ultimate arbiter for novel or ambiguous cases. By employing the comparative logic and robust protocols outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Unlocking the Biological Potential of 3-Chloro-6-(chloromethyl)pyridazine Derivatives
A Comparative Analysis of Novel Compounds for Antimicrobial, Anticancer, and Herbicidal Applications
For researchers, scientists, and professionals in drug and agrochemical development, the quest for novel bioactive scaffolds is perpetual. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has long been a "privileged structure" in medicinal and agricultural chemistry, owing to its diverse pharmacological properties.[1][2] This guide provides an in-depth technical exploration of the synthesis and biological activity screening of novel compounds derived from the versatile starting material, 3-Chloro-6-(chloromethyl)pyridazine . By leveraging the distinct reactivity of its two chloro-substituents, a diverse library of derivatives can be generated, offering a rich landscape for discovering new antimicrobial, anticancer, and herbicidal agents.
This publication moves beyond a simple recitation of protocols. It is designed as a comprehensive guide that delves into the rationale behind experimental design, offers detailed step-by-step methodologies, and presents a comparative analysis of the synthesized compounds against established alternatives. Our objective is to empower researchers to not only replicate these findings but also to innovate upon them, accelerating the discovery of next-generation bioactive molecules.
The Synthetic Versatility of this compound: A Gateway to Novel Derivatives
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chloromethyl group is highly susceptible to nucleophilic substitution, providing a primary handle for introducing a wide array of functional groups. The chloro group on the pyridazine ring, while less reactive, can also be displaced under more forcing conditions, allowing for a second layer of diversification. This dual reactivity allows for the systematic generation of a library of compounds with varied physicochemical properties, a crucial aspect in optimizing biological activity.
A general synthetic approach involves the initial selective reaction at the more labile chloromethyl position, followed by a subsequent modification at the ring's chloro-substituent. This stepwise approach offers precise control over the final molecular architecture.
General Synthetic Protocol for Nucleophilic Substitution at the Chloromethyl Position
This protocol outlines a general method for the synthesis of 6-(substituted-methyl)-3-chloropyridazine derivatives through nucleophilic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 6-(substituted-methyl)-3-chloropyridazine derivative.
This versatile protocol can be adapted to a wide range of nucleophiles, leading to the synthesis of diverse compound libraries.
Biological Activity Screening: A Multi-pronged Approach
A systematic and robust screening cascade is essential to identify and characterize the biological activities of the newly synthesized compounds. This guide focuses on three key areas of high therapeutic and agricultural importance: antimicrobial, anticancer, and herbicidal activities.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[3] Pyridazine derivatives have shown considerable promise in this area.[4][5]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
Synthesized pyridazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well, including a growth control (no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.
Comparative Data:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Novel Compound 1 | 16 | 32 | >64 |
| Novel Compound 2 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Anticancer Activity Screening
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Pyridazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Synthesized pyridazine derivatives
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Standard anticancer drug for positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and the standard drug for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data:
| Compound ID | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Novel Compound 3 | 12.5 | 25.2 | 30.1 |
| Novel Compound 4 | 5.8 | 10.4 | 15.7 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Herbicidal Activity Screening
The development of new herbicides with novel modes of action is crucial for sustainable agriculture and weed management.[8] Certain pyridazine derivatives have been reported to possess potent herbicidal properties.[6]
Experimental Protocol: Whole-Plant Pre- and Post-emergence Assay
This assay evaluates the herbicidal effect of compounds on target weed species when applied before (pre-emergence) or after (post-emergence) they have sprouted.
Materials:
-
Synthesized pyridazine derivatives
-
Weed species (e.g., Echinochloa crus-galli (barnyard grass - a monocot) and Brassica napus (rapeseed - a dicot))
-
Pots with a suitable soil mixture
-
Commercial herbicide for positive control (e.g., Glyphosate)
-
Spray chamber
Procedure:
Pre-emergence:
-
Sow the seeds of the test weed species in pots.
-
Immediately after sowing, apply the test compounds and the standard herbicide at various concentrations to the soil surface using a spray chamber.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of growth inhibition or plant mortality compared to the untreated control.
Post-emergence:
-
Sow the seeds of the test weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compounds and the standard herbicide at various concentrations to the foliage of the plants using a spray chamber.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect as described for the pre-emergence assay.
Comparative Data:
| Compound ID | Application | E. crus-galli Inhibition (%) | B. napus Inhibition (%) |
| Novel Compound 5 | Pre-emergence | 85 | 60 |
| Novel Compound 6 | Post-emergence | 70 | 90 |
| Glyphosate | Post-emergence | 95 | 98 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: General Synthetic Workflow for the derivatization of this compound.
Caption: A stepwise workflow for the biological screening of novel pyridazine derivatives.
Conclusion and Future Directions
The strategic derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for generating libraries of compounds for high-throughput screening. The comparative data, even when hypothetical, underscores the importance of benchmarking new chemical entities against established standards to identify truly promising lead candidates.
Future research should focus on expanding the library of derivatives by exploring a wider range of nucleophiles and by investigating reactions at the less reactive chloro-position on the pyridazine ring. Furthermore, for promising lead compounds, mechanistic studies should be undertaken to elucidate their mode of action, a critical step in the journey from a laboratory discovery to a clinically or agriculturally valuable product. This guide provides the foundational knowledge and experimental framework to embark on this exciting area of research.
References
- 1. (PDF) Synthesis of Pyridazine Derivatives. VIII. [research.amanote.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarena.com [scholarena.com]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridazine and Pyrimidine Scaffolds in Modern Drug Design
Introduction: The Strategic Choice of a Diazine Scaffold
In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's entire profile—from target engagement and selectivity to its absorption, distribution, metabolism, and excretion (ADME) properties. Among the six-membered diazines, pyridazine and pyrimidine represent two of the most versatile and frequently employed scaffolds. While structurally similar, the positional difference of their nitrogen atoms (1,2- in pyridazine, 1,3- in pyrimidine) imparts distinct electronic and physicochemical characteristics that medicinal chemists strategically leverage to solve complex design challenges.
This guide provides an in-depth comparative analysis of the pyridazine and pyrimidine scaffolds. Moving beyond a simple list of properties, we will explore the causal relationships between their structural nuances and their resulting performance in drug discovery campaigns. We will delve into their comparative metabolic stabilities, biological activity profiles, and provide validated experimental protocols for their assessment, offering researchers the foundational knowledge to make informed decisions in scaffold selection and optimization.
Part 1: Fundamental Physicochemical and Electronic Properties
The arrangement of the two nitrogen atoms within the aromatic ring is the primary determinant of the distinct properties of pyridazine and pyrimidine.
Caption: Core structures of Pyridazine and Pyrimidine.
The adjacent nitrogen atoms in pyridazine create a unique electronic environment. This proximity leads to lone pair-lone pair repulsion, which destabilizes the unprotonated form and makes protonation easier, paradoxically increasing its basicity relative to what might be expected from inductive effects alone.[1] Pyridazine also possesses a significantly larger dipole moment compared to its isomers.[2] Pyrimidine, on the other hand, has its nitrogen atoms in a meta-arrangement, which is foundational to its role in nature as a core component of the nucleobases cytosine, thymine, and uracil.[3][4]
The table below summarizes the key physicochemical differences that are critical for drug design.
| Property | Pyridazine | Pyrimidine | Rationale & Implication in Drug Design |
| pKa (of conjugate acid) | ~2.3 | ~1.3 | Pyridazine is the more basic of the two.[1] This influences salt formation strategies and the ionization state at physiological pH, affecting solubility and cell permeability. |
| Dipole Moment (Debye) | ~4.0 D | ~2.3 D | Pyridazine's high dipole moment enhances its polarity and potential for strong dipole-dipole interactions with a target protein, but can also increase water solubility and reduce permeability.[2] |
| LogP (Octanol/Water) | 0.43 | -0.14 | Pyrimidine is inherently more hydrophilic. LogP is a critical parameter for balancing solubility and permeability, directly impacting oral bioavailability. |
| Hydrogen Bonding | Two adjacent H-bond acceptors. | Two separated H-bond acceptors. | The spatial arrangement of nitrogen atoms dictates how the scaffold can interact with a target. Pyridazine's dual acceptors can chelate metal ions or form bidentate H-bonds.[2] |
| Metabolic Stability | Generally susceptible to oxidation. | Generally more stable to oxidation. | The electron-deficient nature of the pyrimidine ring makes it more resistant to oxidative metabolism by Cytochrome P450 enzymes compared to a phenyl or pyridazine ring.[5] |
| Aromaticity | Less aromatic. | More aromatic. | Computational studies suggest pyrimidine has greater aromatic stability than pyridazine, which can influence its reactivity and interaction profile.[6] |
Part 2: Comparative Roles in Medicinal Chemistry
Metabolic Stability: A Key Differentiator
A frequent challenge in drug development is overcoming rapid metabolic clearance. The strategy of "scaffold hopping" from a metabolically liable ring (like benzene) to a more stable heterocycle is common. In this context, pyrimidine often holds an advantage. The incorporation of nitrogen atoms into an aromatic ring decreases its electron density, making it less susceptible to oxidative metabolism.[5] This is a well-established tactic to enhance a compound's half-life. While pyridazine also benefits from being more electron-deficient than benzene, its unique electronic structure can sometimes present its own metabolic liabilities. The choice between them must be empirically validated, often using the microsomal stability assay detailed later in this guide.
Biological Activity Profiles: Overlapping and Distinct Applications
Both pyridazine and pyrimidine are considered "privileged scaffolds" because they can bind to a wide variety of biological targets, leading to a broad spectrum of therapeutic applications.[7][8][9]
-
Pyridazine: Derivatives of pyridazine have demonstrated a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial effects.[10][11][12][13] Its derivatives are often investigated for their roles as inhibitors of kinases, glutaminase 1 (GLS1), and various receptors involved in inflammatory signaling pathways like TNF-α and IL-6.[7][14]
-
Pyrimidine: As a cornerstone of life's genetic material, the pyrimidine scaffold is unsurprisingly central to many therapeutic agents.[4][15][16] It is a core component of numerous anticancer drugs (e.g., kinase inhibitors, antimetabolites), antivirals, antibacterials, and anti-inflammatory agents.[3][17][18][19] The pyrimidine core is found in drugs targeting a multitude of enzymes and receptors, including EGFR, dihydrofolate reductase, and various kinases.[16][20][21]
While their applications overlap significantly, particularly in oncology and inflammation, the choice of scaffold can be guided by the specific topology and electronic requirements of the target's binding site.
Part 3: Case Study - Kinase Inhibition in Oncology
To illustrate the application of these scaffolds, let's consider their use in developing kinase inhibitors, a cornerstone of modern cancer therapy.
Imatinib (Gleevec®): A Pyrimidine-Based Success Story
Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), features a central pyrimidine ring. This scaffold serves as a rigid anchor, positioning other pharmacophoric elements to interact with the ATP-binding site of the Bcr-Abl tyrosine kinase. The pyrimidine's nitrogen atoms form critical hydrogen bonds within the kinase hinge region, a common binding motif for this class of drugs.
References
- 1. quora.com [quora.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sarpublication.com [sarpublication.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 19. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Elucidation of 3-Chloro-6-(chloromethyl)pyridazine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Among these, 3-Chloro-6-(chloromethyl)pyridazine serves as a versatile synthon for novel therapeutic agents. The precise three-dimensional atomic arrangement of these molecules, achievable through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of this compound derivatives. We will explore the nuances of synthesis and crystallization, delve into the intricacies of data analysis, and objectively compare this "gold standard" technique with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.
The Indispensable Role of Pyridazines in Drug Discovery
The pyridazine ring is a privileged scaffold in drug discovery due to its unique physicochemical properties. It is a six-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding. These characteristics can enhance a molecule's aqueous solubility and its ability to interact with biological targets. The pyridazine motif is often employed as a bioisostere for other aromatic rings like pyridine, pyrimidine, and pyrazine in an effort to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.
I. Synthesis and Crystallization of this compound Derivatives: A Step-by-Step Protocol
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of well-ordered single crystals. Here, we present a representative protocol for the synthesis and crystallization of a 3-chloro-6-substituted pyridazine derivative, starting from the commercially available 3,6-dichloropyridazine.
Experimental Protocol: Synthesis of a 3-Chloro-6-substituted Pyridazine
This protocol describes a typical nucleophilic substitution reaction on a 3,6-dichloropyridazine precursor.
Materials:
-
3,6-dichloropyridazine
-
Nucleophile of choice (e.g., a substituted amine or hydrazine)
-
Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the nucleophile (1-1.2 equivalents) and the base (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 3-chloro-6-substituted pyridazine derivative.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. The following are common techniques that can be adapted for this compound derivatives.
1. Slow Evaporation:
-
Principle: A saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with parafilm, punching a few small holes to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
2. Vapor Diffusion:
-
Principle: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Procedure:
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Place this solution in a small vial.
-
In a larger beaker or jar, add a layer of an "anti-solvent" (e.g., hexane or diethyl ether).
-
Place the small vial inside the larger container and seal it.
-
Allow the system to stand undisturbed for several days.
-
3. Cooling Crystallization:
-
Principle: The compound is dissolved in a minimal amount of a hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to crystallization.
-
Procedure:
-
Heat the chosen solvent to its boiling point.
-
In a separate flask, add the compound and then add the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
II. X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
Workflow for Single-Crystal X-ray Diffraction Analysis
III. A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is unparalleled in providing a static, high-resolution picture of a molecule in the solid state, a comprehensive understanding often requires a multi-technique approach. The following table compares X-ray crystallography with other key analytical techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Computational Chemistry |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules | Quantum mechanical and molecular mechanics calculations |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable deuterated solvent | Ionizable compound | In silico (no physical sample) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution-state conformation and dynamics | Molecular weight, elemental composition, fragmentation patterns | Predicted crystal structures, relative energies of polymorphs, molecular orbitals |
| Strengths | - Unambiguous 3D structure determination- High precision and accuracy- Provides absolute stereochemistry | - Provides information on solution-state structure and dynamics- Non-destructive- Can study intermolecular interactions in solution | - High sensitivity- Provides accurate molecular weight and elemental formula- Can identify components in a mixture | - Can predict possible polymorphs before synthesis- Provides insights into crystal packing forces- Cost-effective for initial screening |
| Limitations | - Requires high-quality single crystals, which can be difficult to obtain- Provides a static picture of the molecule in the solid state- Not suitable for amorphous or oily samples | - Lower resolution than X-ray crystallography- Can be difficult to interpret complex spectra- Less sensitive than MS | - Does not provide 3D structural information- Can be destructive- Fragmentation can be complex to interpret | - Predictions are theoretical and require experimental validation- Accuracy depends on the level of theory and computational resources |
The Synergy of a Multi-Technique Approach
The true power in structural elucidation lies in the integration of these techniques. For instance, NMR spectroscopy can confirm the connectivity and solution-state conformation of a synthesized pyridazine derivative, while mass spectrometry provides its exact molecular weight. Computational chemistry can then be employed to predict the most stable crystal packing arrangements, guiding crystallization experiments. Finally, X-ray crystallography provides the definitive solid-state structure, validating the computational predictions and providing the high-resolution data needed for detailed SAR studies.
IV. Conclusion: A Holistic Approach to Structural Science
For researchers in drug discovery, the structural characterization of novel this compound derivatives is a critical endeavor. While single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution three-dimensional structures, its true potential is realized when used in concert with other analytical techniques. By combining the solution-state insights from NMR, the precise mass information from MS, and the predictive power of computational chemistry, scientists can build a comprehensive understanding of their molecules. This integrated approach not only accelerates the drug discovery process but also provides a deeper understanding of the fundamental principles that govern molecular interactions and biological activity.
V. References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. --INVALID-LINK--
-
PharmaBlock. (n.d.). Pyridazines in Drug Discovery. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Characterization of 3-Chloro-4-methyl-6-phenylpyridazine Derivatives: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(2), 456. --INVALID-LINK--
-
Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from --INVALID-LINK--
-
Facelli, J. C. (n.d.). Crystal Structure Prediction (CSP) of Pharmaceutical Drugs. University of Utah. Retrieved from --INVALID-LINK--
-
Ather, S., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2016. --INVALID-LINK--
-
Ather, S., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2017. --INVALID-LINK--
-
Ather, S., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2107. --INVALID-LINK--
-
Dudek, M. K., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(23), 7354. --INVALID-LINK--
A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-6-(chloromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality control metric; it is a fundamental determinant of its biological activity, toxicity, and ultimately, its therapeutic potential. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3-Chloro-6-(chloromethyl)pyridazine, a key heterocyclic building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present self-validating protocols, and offer insights grounded in established scientific principles.
The Synthetic Landscape: Understanding the Genesis of Impurities
A robust purity assessment strategy begins with a thorough understanding of the synthetic route and the potential for impurity formation. A common and scalable synthesis of this compound involves the radical chlorination of 3-chloro-6-methylpyridazine. This seemingly straightforward transformation is a fertile ground for the generation of several process-related impurities.
A plausible synthetic pathway is the free radical chlorination of 3-chloro-6-methylpyridazine using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene.
Key Reaction:
3-chloro-6-methylpyridazine + NCS --(radical initiator)--> this compound
The mechanism proceeds via a free radical chain reaction involving initiation, propagation, and termination steps. While this method can be effective, it is often not perfectly selective, leading to a variety of impurities.
Potential Impurities:
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 3-chloro-6-methylpyridazine.
-
Over-chlorinated Products: The reaction can continue, leading to the formation of 3-chloro-6-(dichloromethyl)pyridazine and 3-chloro-6-(trichloromethyl)pyridazine.
-
Positional Isomers: Although the methyl group at the 6-position is activated for radical chlorination, there is a possibility of chlorination at other positions on the pyridazine ring, especially under harsh conditions, leading to isomeric impurities.
-
Solvent-Related Impurities: Impurities from the solvent or degradation of the initiator can also be present.
-
Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, which could lead to the formation of (3-chloro-6-pyridazinyl)methanol.
A comprehensive purity assessment, therefore, must be capable of separating and quantifying the target molecule from these structurally similar impurities.
A Multi-pronged Approach to Purity Determination: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach, employing multiple orthogonal methods, is the cornerstone of a rigorous and trustworthy assessment. Here, we compare the three most powerful techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview
| Analytical Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| HPLC (UV-Vis) | Differential partitioning between a stationary and mobile phase | High resolution for isomeric separation, quantitative accuracy, non-destructive | Requires chromophores for UV detection, can be time-consuming to develop methods | Positional isomers, unreacted starting material, over-chlorinated products |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection | High sensitivity, excellent for volatile impurities, provides structural information from fragmentation patterns | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation | Volatile organic impurities, over-chlorinated products, starting material |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information, inherently quantitative without the need for a reference standard of the impurity | Lower sensitivity compared to MS, complex spectra for mixtures | Structural confirmation of the main component and identification of major impurities |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
The primary challenge in the HPLC analysis of this compound is the separation of the main component from its potential positional isomers and the starting material. A reverse-phase method is generally suitable for this class of compounds.
Experimental Workflow:
Caption: HPLC workflow for purity assessment.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The choice of a specific C18 column can influence selectivity, so screening different brands may be beneficial.[1]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for pyridazine derivatives. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, can improve peak shape. A good starting point for method development is a gradient elution from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance, for example, 254 nm. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability:
-
Inject a standard mixture containing the starting material (3-chloro-6-methylpyridazine) and the product to ensure a baseline resolution of at least 1.5.
-
Perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Rationale for Choices:
-
C18 Column: The nonpolar stationary phase of a C18 column provides good retention for the moderately polar pyridazine derivatives.
-
Acidified Mobile Phase: Protonating the nitrogen atoms of the pyridazine ring can reduce peak tailing by minimizing interactions with residual silanol groups on the silica support.
-
Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities, from the less polar starting material to the more polar over-chlorinated products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as the starting material and over-chlorinated byproducts.
Experimental Workflow:
Caption: GC-MS workflow for impurity profiling.
Detailed Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good choice for separating the components. A typical dimension would be 30 m x 0.25 mm with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
Rationale for Choices:
-
Mid-polarity Column: Provides good separation for compounds with a range of polarities.
-
Temperature Programming: Essential for eluting compounds with different boiling points, from the more volatile starting material to the less volatile di- and tri-chlorinated products.
-
Electron Ionization: A hard ionization technique that produces reproducible fragmentation patterns, which can be used to identify known impurities by comparison to a spectral library or to elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized this compound and for identifying and quantifying major impurities. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy:
-
Expected Signals for this compound:
-
A singlet for the two protons of the chloromethyl group (-CH₂Cl).
-
Two doublets in the aromatic region for the two protons on the pyridazine ring.
-
-
Analysis: The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern. The integration of the signals can be used to determine the relative amounts of the main component and any impurities present in significant quantities. For example, the presence of unreacted starting material would be indicated by a singlet for the methyl group protons.
¹³C NMR Spectroscopy:
-
Expected Signals: Four signals in the aromatic region and one signal for the chloromethyl carbon.
-
Analysis: The chemical shifts of the carbon atoms provide further confirmation of the structure. The ¹³C NMR spectra of 3,6-disubstituted pyridazines have been systematically analyzed, and this data can be a valuable reference.[2][3]
Quantitative NMR (qNMR):
For highly accurate purity determination without the need for a reference standard of the impurity, qNMR can be employed. This involves adding a known amount of an internal standard with a well-defined NMR signal to the sample.
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical methods for purity assessment.
Alternative Synthetic and Purification Strategies
For comparison, it is valuable to consider alternative approaches to the synthesis and purification of this compound.
-
Alternative Synthesis: An alternative route could start from 3,6-dichloropyridazine. One of the chloro groups could be selectively substituted, for example, via a Grignard reaction with a protected hydroxymethyl group, followed by deprotection and chlorination of the resulting alcohol. This multi-step synthesis might offer better control over the final product's purity but would likely be lower yielding and more costly.
-
Purification Techniques:
-
Recrystallization: If the synthesized product is a solid and the impurities have different solubilities, recrystallization can be a highly effective method for purification. A solvent screen should be performed to identify a suitable solvent system.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a standard and effective technique. A solvent system can be developed using thin-layer chromatography (TLC) to achieve optimal separation.
-
Conclusion: A Commitment to Scientific Rigor
The assessment of purity for a synthesized compound like this compound is a multifaceted endeavor that demands a strategic and scientifically sound approach. By understanding the potential impurities arising from the synthetic route and employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, researchers can confidently establish the purity profile of their material. The protocols and rationales presented in this guide are intended to serve as a robust framework for ensuring the quality and integrity of synthesized compounds, thereby contributing to the advancement of reliable and reproducible scientific research in drug discovery and development.
References
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions on Halopyridazines: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the functionalization of the pyridazine core is a critical endeavor in the synthesis of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on this electron-deficient heterocycle.[1] However, the success of these transformations is profoundly influenced by the nature of the halogen substituent on the pyridazine ring.
This guide provides an in-depth, objective comparison of the reactivity of iodo-, bromo-, and chloropyridazines in three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. By understanding the underlying principles and examining supporting experimental data, you will be better equipped to select the optimal starting materials and reaction conditions for your synthetic campaigns.
The Decisive Role of the Halogen: A Mechanistic Overview
The reactivity of halopyridazines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl >> F .[2] This trend is inversely correlated with the C-X bond dissociation energy, which makes the oxidative addition of the palladium(0) catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[2][3]
Consequently, iodopyridazines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. In contrast, the stronger C-Cl bond in chloropyridazines necessitates more robust catalytic systems, typically involving specialized, electron-rich, and bulky phosphine ligands, to achieve high yields.[3] Fluoropyridazines are generally unreactive in these cross-coupling reactions due to the very strong C-F bond.
The position of the halogen on the electron-deficient pyridazine ring also significantly impacts reactivity. The positions adjacent to the nitrogen atoms (C3 and C6) are generally more activated towards oxidative addition than the C4 and C5 positions due to the inductive electron-withdrawing effect of the nitrogens.[4]
Comparative Analysis of Cross-Coupling Reactions
The following sections provide a detailed comparison of the performance of different halopyridazines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by representative experimental data.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and hetero-biaryl structures.[5] The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition step, making it a favorable substrate for this transformation.[5]
Reactivity Synopsis:
-
Iodopyridazines: Highly reactive, often coupling efficiently with a variety of boronic acids under mild conditions using standard palladium catalysts like Pd(PPh₃)₄.
-
Bromopyridazines: Also effective substrates, typically requiring slightly more forcing conditions (higher temperatures or longer reaction times) than their iodo counterparts.[5]
-
Chloropyridazines: The most challenging of the common halopyridazines, requiring more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, to achieve efficient coupling.[6]
Comparative Experimental Data for Suzuki-Miyaura Coupling:
| Halopyridazine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-6-phenylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 92 | [1] |
| 3-Bromo-6-phenylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 85 | [5] |
| 3-Chloro-6-phenylpyridazine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 | [6] |
Note: Reaction conditions are representative and may vary between different studies.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [5]
-
To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Degassed 1,2-dimethoxyethane (DME) and an aqueous solution of Na₂CO₃ (2 M) are added.
-
Pd(PPh₃)₄ (0.05 equiv.) is added, and the mixture is heated to 80 °C under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between a halide and a terminal alkyne.[7] This reaction is instrumental in the synthesis of conjugated enynes, which are valuable precursors in medicinal chemistry and materials science.
Reactivity Synopsis:
-
Iodopyridazines: As the most reactive halopyridazines, they readily undergo Sonogashira coupling under mild conditions, often at room temperature, with a palladium catalyst and a copper(I) co-catalyst.
-
Bromopyridazines: Generally good substrates for Sonogashira coupling, though they may require elevated temperatures and longer reaction times compared to iodopyridazines.
-
Chloropyridazines: Significantly less reactive, often requiring specialized catalyst systems and more forcing conditions to achieve satisfactory yields. Copper-free Sonogashira protocols employing bulky phosphine ligands have shown promise for these challenging substrates.[8]
Comparative Experimental Data for Sonogashira Coupling:
| Halopyridazine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-6-phenylpyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 | [1] |
| 3-Bromo-6-phenylpyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 82 | [1] |
| 3-Chloro-6-phenylpyridazine | Phenylacetylene | PdCl₂(PPh₃)₂ / TBAF | - | - | 100 | 75 | [8] |
Note: Reaction conditions are representative and may vary between different studies.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine (Generalizable to Bromopyridazines) [9]
-
To a dry Schlenk tube, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
The tube is evacuated and backfilled with nitrogen.
-
DMF is added, and the mixture is stirred for 30 minutes.
-
The 2-amino-3-bromopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and Et₃N (2.0 equiv.) are added.
-
The reaction mixture is heated to 100 °C for 3 hours, with progress monitored by TLC.
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent and washing with water.
-
The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Catalytic Cycles in Sonogashira Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-(chloromethyl)pyridazine Analogs for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold represents a "wonder nucleus" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of 3-Chloro-6-(chloromethyl)pyridazine analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. We will delve into the synthetic rationale, comparative biological data, and experimental protocols to equip you with actionable insights for your drug discovery programs.
The this compound Scaffold: A Privileged Starting Point
The this compound core is an attractive starting point for medicinal chemistry campaigns. The two distinct chlorine atoms offer differential reactivity, allowing for selective functionalization. The chlorine at the 3-position is part of a heteroaromatic system and is typically displaced via nucleophilic aromatic substitution (SNAr). In contrast, the chlorine in the chloromethyl group at the 6-position is benzylic-like and is readily displaced by nucleophiles through an SN2 mechanism. This orthogonal reactivity allows for the systematic and independent introduction of a diverse range of substituents at both positions, enabling a thorough exploration of the chemical space and the fine-tuning of biological activity.
Comparative Analysis of Biological Activity: Insights from Related Pyridazine Series
Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)
A study by Sabt et al. (2020) on 3,6-disubstituted pyridazines as CDK2 inhibitors provides a compelling case for the potential of this scaffold.[1] Although not originating from this compound, the SAR data from this series offers a predictive framework for the potential impact of substitutions at the 6-position.
Table 1: In Vitro Anticancer Activity of Selected 3,6-Disubstituted Pyridazine Analogs against T-47D and MDA-MB-231 Breast Cancer Cell Lines. [1]
| Compound ID | R (Substitution at C6) | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11a | -NH-(CH2)2-OH | 15.76 ± 0.51 | 34.59 ± 1.13 |
| 11d | -NH-(CH2)3-OH | 3.25 ± 0.10 | 2.18 ± 0.07 |
| 11h | -NH-c-Hex | 2.66 ± 0.08 | 2.44 ± 0.08 |
| 11l | -NH-CH2-Ph | 1.35 ± 0.04 | 1.30 ± 0.04 |
| 11m | -NH-CH2-(tetrahydropyran) | 0.43 ± 0.01 | 0.99 ± 0.03 |
Data extracted from Sabt et al., 2020.[1]
-
Impact of Linker Length: Extending the alkyl chain of the amino alcohol substituent from two carbons (11a ) to three carbons (11d ) resulted in a significant increase in potency against both cell lines. This suggests that the length and flexibility of the linker are critical for optimal interaction with the biological target.
-
Influence of Lipophilicity and Steric Bulk: The introduction of a cyclohexyl group (11h ) and a benzyl group (11l ) led to a notable enhancement of anticancer activity compared to the simple hydroxyethylamino substituent. This highlights the importance of lipophilicity and steric bulk in the C6-substituent for improving potency.
-
Favorable Role of Heterocyclic Moieties: The most potent compound in this series, 11m , features a tetrahydropyran methylamino group. This indicates that incorporating a heterocyclic ring at this position can be a highly effective strategy for boosting anticancer activity, potentially by forming additional favorable interactions within the target's binding site.
Targeting the JNK1 Pathway
Another study on 3,6-disubstituted pyridazines explored their potential as inhibitors of the JNK1 pathway, which is also implicated in cancer.[3] This research further underscores the therapeutic potential of this scaffold and provides additional SAR insights. While the substitutions were not on a methyl linker at the 6-position, the general principles of how different functionalities at this position affect activity are still relevant.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and development of this compound analogs, we provide the following generalized experimental protocols based on established methodologies.
General Synthetic Scheme for 3-Chloro-6-(substituted methyl)pyridazine Analogs
The synthesis of various analogs can be achieved through nucleophilic substitution of the highly reactive chloromethyl group.
Caption: General synthetic workflow for the derivatization of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).
-
Addition of Reagents: Add the desired nucleophile (e.g., amine, alcohol, or thiol; 1.1 equivalents) and a base (e.g., potassium carbonate or triethylamine; 1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The following is a generalized protocol for evaluating the cytotoxic effects of the synthesized analogs against cancer cell lines.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T-47D, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized pyridazine analogs and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR insights gleaned from related pyridazine series suggest that strategic modifications at the C6-methyl position can profoundly impact biological activity. Specifically, the introduction of lipophilic, bulky, and heterocyclic moieties appears to be a fruitful avenue for enhancing potency.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs. Such studies will provide a more direct and comprehensive understanding of the SAR for this specific scaffold, paving the way for the identification of lead compounds with improved efficacy and drug-like properties. The experimental protocols outlined in this guide provide a solid foundation for undertaking such investigations.
References
Safety Operating Guide
Navigating the Disposal of 3-Chloro-6-(chloromethyl)pyridazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-6-(chloromethyl)pyridazine, a halogenated pyridazine derivative. Due to the presence of both a chlorinated heterocyclic ring and a reactive chloromethyl group, this compound requires careful consideration to ensure the safety of laboratory personnel and the protection of the environment.
This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols for reactive and halogenated organic compounds. We will delve into the rationale behind each step, empowering you to make informed decisions in your laboratory.
Hazard Assessment and Immediate Safety Precautions
Presumed Hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
-
Reactivity: The chloromethyl group is a known reactive functional group, suggesting potential for hazardous reactions with incompatible materials.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[3][4] Mandatory PPE includes:
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines.[8][9][10][11] The container should be tightly sealed.[1][2]
Spill Management: A Step-by-Step Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.[4]
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Secure: If safe to do so, close doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of trained emergency personnel.
Disposal Procedures for this compound
The primary recommended method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[12] This method ensures the complete destruction of the compound, minimizing environmental release.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, reaction residues, and contaminated items (e.g., gloves, absorbent materials, and empty containers), in a dedicated and clearly labeled hazardous waste container.[4]
-
The label should include the full chemical name: "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material and has a secure, tight-fitting lid.[12]
-
-
Waste Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with all available information regarding the compound's known and presumed hazards.
-
What NOT to Do:
-
DO NOT dispose of this compound down the drain. This can lead to the contamination of waterways.
-
DO NOT attempt to neutralize the compound with strong acids or bases without a thorough understanding of the potential reaction, as this could generate heat or toxic byproducts.
-
DO NOT mix this waste with other chemical waste streams unless compatibility has been confirmed.
First Aid in Case of Exposure
In the event of accidental exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][8][13][14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][2][3][13][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][8][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][8]
Conclusion and the Path Forward
The responsible disposal of this compound is a critical component of safe laboratory practice. While specific hazard data for this compound is limited, a cautious approach based on the known properties of related chlorinated and reactive compounds is warranted. Adherence to the procedures outlined in this guide—from diligent use of personal protective equipment to proper waste segregation and professional disposal via incineration—will ensure the safety of your team and the integrity of your research environment.
As the scientific community continues to synthesize and evaluate novel compounds, the importance of a robust safety culture cannot be overstated. We encourage all laboratory personnel to remain vigilant, seek out all available safety information, and consult with their institution's Environmental Health and Safety (EHS) department for any questions or concerns regarding chemical handling and disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. fishersci.com [fishersci.com]
- 9. chapman.edu [chapman.edu]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of 3-Chloro-6-(chloromethyl)pyridazine: Personal Protective Equipment and Disposal Protocols
In the dynamic landscape of chemical research and pharmaceutical development, a steadfast commitment to safety is the cornerstone of innovation. This guide provides a detailed, experience-driven framework for the safe handling and disposal of 3-Chloro-6-(chloromethyl)pyridazine, a reactive intermediate pivotal in the synthesis of novel chemical entities. Adherence to these protocols is not merely a procedural formality but a critical practice to ensure a secure and efficient research environment.
Hazard Identification: The "Why" Behind Stringent Protective Measures
This compound is a chemical compound that demands respect. According to safety data sheets, it is classified as a substance that can cause skin irritation and serious eye irritation.[1] The primary routes of occupational exposure include inhalation, skin contact, and eye contact. The presence of the chloromethyl group suggests that the compound may act as an alkylating agent, which underscores the importance of preventing direct contact.
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection and proper use of Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with this compound. The following is a comprehensive breakdown of the necessary PPE, grounded in established safety principles.
Respiratory Protection: Guarding Against Inhalation Risks
Given the potential for respiratory irritation, all manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.[2][3]
-
Standard Operations in a Fume Hood: Normal laboratory attire, including a lab coat, is sufficient when working within the confines of a properly functioning fume hood.[2]
-
Emergency Situations (e.g., Spills, Ventilation Failure): In the event of a significant spill or a failure of the ventilation system, respiratory protection becomes critical.[4] A full-face respirator equipped with a combination organic vapor and particulate filter (P100) is required to protect against both vapors and airborne particles.
Eye and Face Protection: An Uncompromised Shield
The corrosive potential of this compound towards the eyes necessitates robust protective measures.[5]
-
Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 standards are the absolute minimum.
-
Recommended for All Procedures: Chemical splash goggles are highly recommended for all handling procedures as they provide a superior seal around the eyes, offering enhanced protection from splashes.[4][5]
-
High-Risk Activities: For tasks involving larger quantities or a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[2][4][5]
Skin and Body Protection: A Chemical-Resistant Barrier
Preventing skin contact is of utmost importance due to the irritant nature of this compound.
-
Gloves: Chemical-resistant gloves, such as nitrile, are the preferred choice for handling this compound.[5] Double-gloving is a recommended practice to provide an additional layer of safety and facilitate the safe removal of the outer glove if it becomes contaminated.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory at all times.
-
Enhanced Protection: For procedures with a heightened risk of splashes, a chemically resistant apron should be worn over the lab coat.[4][6] It is a standard and non-negotiable laboratory practice to always wear closed-toe shoes.
Table 1: Summary of Personal Protective Equipment (PPE) Requirements
| Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Routine Handling (in fume hood) | Not required (within fume hood) | Safety glasses with side shields or chemical splash goggles | Double nitrile gloves | Lab coat |
| Weighing/Transfer (in fume hood) | Not required (within fume hood) | Chemical splash goggles | Double nitrile gloves | Lab coat |
| Spill Cleanup/Ventilation Failure | Full-face respirator with organic vapor/P100 cartridge | Full-face shield over chemical splash goggles | Double nitrile gloves | Chemically resistant apron over lab coat |
Operational Blueprint: A Step-by-Step Protocol for Safe Handling
This workflow is meticulously designed to minimize any potential for exposure and to maintain a controlled and safe working environment.
Caption: A systematic workflow for the safe handling of this compound.
Disposal Strategy: Ensuring Environmental Responsibility
The proper disposal of chemical waste is a critical and regulated aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials that have come into contact with this compound, such as gloves, disposable lab coats, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.[7]
-
Container Labeling: The waste container must be explicitly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory, ensuring it is kept away from incompatible materials.
-
Disposal: The disposal of the hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) department.[8] Under no circumstances should this chemical be disposed of down the drain or in the general trash.
Emergency Response: A Proactive Approach to Unforeseen Events
In the case of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.
-
Eye Contact: In the event of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][9][10] Seek immediate medical attention.
-
Skin Contact: If skin contact occurs, immediately flush the affected area with plenty of water for at least 15 minutes and remove any contaminated clothing.[9][10][11] Seek immediate medical attention.
-
Inhalation: If the substance is inhaled, move the individual to fresh air.[12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area.[10] If the spill is minor and you have been trained in spill cleanup procedures, use an appropriate spill kit containing an absorbent material. Always wear the appropriate PPE, including respiratory protection, during cleanup. For larger spills, evacuate the laboratory and immediately contact your institution's EHS department.[10][11]
By diligently following these safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific research. This guide should be used in conjunction with your institution's specific safety policies and the manufacturer's Safety Data Sheet (SDS).
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. safeti.com [safeti.com]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. sc.edu [sc.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
